molecular formula C9H13NO2 B12612593 (2S)-2-Amino-1-phenylpropane-1,3-diol CAS No. 920277-22-1

(2S)-2-Amino-1-phenylpropane-1,3-diol

Cat. No.: B12612593
CAS No.: 920277-22-1
M. Wt: 167.20 g/mol
InChI Key: JUCGVCVPNPBJIG-IENPIDJESA-N
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Description

(2S)-2-Amino-1-phenylpropane-1,3-diol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-Amino-1-phenylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-1-phenylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920277-22-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2S)-2-amino-1-phenylpropane-1,3-diol

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9?/m0/s1

InChI Key

JUCGVCVPNPBJIG-IENPIDJESA-N

Isomeric SMILES

C1=CC=C(C=C1)C([C@H](CO)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Elucidating the Mechanism of Action of (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Framework for a Novel Phenylpropanolamine Derivative

Abstract

(2S)-2-Amino-1-phenylpropane-1,3-diol is a chiral amino alcohol whose biological activities and mechanism of action are not extensively documented in publicly available literature.[1] However, its structural similarity to known sympathomimetic agents, such as phenylpropanolamine (PPA), suggests a potential interaction with monoamine neurotransmitter systems.[2][3][4][5] PPA is known to primarily act as a norepinephrine-releasing agent and, to a lesser extent, a dopamine-releasing agent.[2] This guide presents a hypothetical mechanism of action for (2S)-2-Amino-1-phenylpropane-1,3-diol, postulating its role as a monoamine reuptake inhibitor or releasing agent. We provide a comprehensive, step-by-step experimental framework for researchers, scientists, and drug development professionals to systematically investigate this hypothesis. The proposed workflow encompasses in vitro biochemical assays to determine molecular targets, ex vivo functional assays to assess physiological effects on neurotransmitter dynamics, and in vivo behavioral studies to characterize its pharmacological profile. This document serves as a technical blueprint for elucidating the mechanism of action of this and other novel psychoactive compounds.

Introduction: Structural Rationale for a Hypothetical Mechanism

The chemical structure of (2S)-2-Amino-1-phenylpropane-1,3-diol, a derivative of phenylpropanolamine, strongly suggests its potential to interact with the monoamine neurotransmitter systems, specifically those involving norepinephrine (NE) and dopamine (DA).[2] Many psychoactive compounds with a phenethylamine backbone, including amphetamines and cocaine, exert their effects by modulating the function of monoamine transporters.[6][7][8] These transporters, which include the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[9]

There are two primary mechanisms by which phenylpropanolamine derivatives can increase synaptic monoamine concentrations: reuptake inhibition and neurotransmitter release.[9] Reuptake inhibitors bind to the transporter protein and block the reabsorption of the neurotransmitter, while releasing agents are transported into the presynaptic neuron and promote the reverse transport of the neurotransmitter into the synapse.[9]

Given this precedent, we hypothesize that (2S)-2-Amino-1-phenylpropane-1,3-diol functions as either a norepinephrine-dopamine reuptake inhibitor (NDRI) or a norepinephrine-dopamine releasing agent (NDRA) . This guide will outline a logical and rigorous experimental workflow to test this hypothesis.

Proposed Signaling Pathway

The central hypothesis is that (2S)-2-Amino-1-phenylpropane-1,3-diol enhances noradrenergic and dopaminergic signaling by increasing the extracellular concentrations of norepinephrine and dopamine. This would lead to the activation of postsynaptic adrenergic and dopaminergic receptors, which are predominantly G-protein coupled receptors (GPCRs).[10][11][12][13] Activation of these GPCRs initiates downstream intracellular signaling cascades, such as the cyclic adenosine monophosphate (cAMP) pathway.[14][15][16]

Proposed Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound Compound Transporter NET/DAT Compound->Transporter Binds to and inhibits NE_DA_in NE/DA Transporter->NE_DA_in Reuptake Blocked Vesicle Neurotransmitter Vesicle (NE/DA) NE_DA_out NE/DA Vesicle->NE_DA_out Release GPCR Adrenergic/Dopaminergic Receptor (GPCR) NE_DA_out->GPCR Activates G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Proposed mechanism of action of (2S)-2-Amino-1-phenylpropane-1,3-diol.

Experimental Workflow: A Multi-tiered Approach

To systematically investigate the mechanism of action, we propose a three-tiered approach, progressing from in vitro target identification to in vivo functional and behavioral characterization.

Experimental Workflow Tier1 Tier 1: In Vitro Target Identification & Affinity Binding_Assay Radioligand Binding Assays (NET, DAT, SERT) Tier1->Binding_Assay Tier2 Tier 2: Ex Vivo/In Vitro Functional Assays Uptake_Assay Neurotransmitter Uptake Assays Tier2->Uptake_Assay Tier3 Tier 3: In Vivo Neurochemical & Behavioral Analysis Microdialysis In Vivo Microdialysis Tier3->Microdialysis Binding_Assay->Tier2 GPCR_Screen GPCR Activation Assays (cAMP) Uptake_Assay->GPCR_Screen GPCR_Screen->Tier3 Behavioral_Assay Locomotor Activity Assays Microdialysis->Behavioral_Assay

Caption: A multi-tiered experimental workflow.

Tier 1: In Vitro Target Identification and Affinity

The initial step is to determine if (2S)-2-Amino-1-phenylpropane-1,3-diol directly interacts with monoamine transporters and to quantify its binding affinity.

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor or transporter.[17][18] These assays will determine the binding affinity (Ki) of the test compound for human DAT, NET, and SERT.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing either human DAT, NET, or SERT.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.[19]

    • Resuspend the membrane pellet in a fresh binding buffer and determine the protein concentration.[19]

  • Assay Setup (96-well plate):

    • Add varying concentrations of (2S)-2-Amino-1-phenylpropane-1,3-diol to triplicate wells.

    • Add a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).[19]

    • Add the prepared cell membrane suspension to each well.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor).[19]

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.[19]

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.[19]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[19]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[19]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Expected Binding Affinities

TargetRadioligandExpected Ki (nM) for (2S)-2-Amino-1-phenylpropane-1,3-diol
hDAT[³H]WIN 35,428To be determined
hNET[³H]NisoxetineTo be determined
hSERT[³H]CitalopramTo be determined
Tier 2: Ex Vivo/In Vitro Functional Assays

Following the confirmation of binding, the next step is to assess the functional consequences of this interaction.

These assays will determine whether the compound inhibits the function of the monoamine transporters.[20]

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing either hDAT, hNET, or hSERT in a 96-well plate and grow to confluency.[21]

  • Assay Procedure:

    • Wash the cells with a pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of (2S)-2-Amino-1-phenylpropane-1,3-diol or a known inhibitor (for control).[21]

    • Initiate neurotransmitter uptake by adding a solution containing a radiolabeled neurotransmitter (e.g., [³H]Dopamine or [³H]Norepinephrine).[21]

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification and Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC50 value.

Data Presentation: Expected Uptake Inhibition

TransporterSubstrateExpected IC50 (nM) for (2S)-2-Amino-1-phenylpropane-1,3-diol
hDAT[³H]DopamineTo be determined
hNET[³H]NorepinephrineTo be determined

To confirm that the increased synaptic neurotransmitter levels lead to downstream signaling, we will measure the activation of postsynaptic GPCRs by quantifying the production of the second messenger cAMP.[14][15][22]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Culture cells expressing adrenergic or dopaminergic receptors (e.g., CHO cells).

  • Assay Procedure:

    • Treat the cells with varying concentrations of (2S)-2-Amino-1-phenylpropane-1,3-diol or a known agonist.

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells to release intracellular cAMP.

  • Quantification and Data Analysis:

    • Quantify the cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).[23]

    • Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 value.

Data Presentation: Expected GPCR Activation

Receptor TypeExpected EC50 (nM) for cAMP production
Adrenergic ReceptorsTo be determined
Dopaminergic ReceptorsTo be determined
Tier 3: In Vivo Neurochemical and Behavioral Analysis

The final tier of experiments will investigate the effects of (2S)-2-Amino-1-phenylpropane-1,3-diol in a living organism to understand its neurochemical and behavioral profile.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of awake, freely moving animals.[24][25][26][27] This will directly test our hypothesis that the compound increases extracellular norepinephrine and dopamine.

Experimental Protocol: In Vivo Microdialysis in Rats

  • Surgical Implantation:

    • Surgically implant a microdialysis probe into a brain region rich in dopaminergic and noradrenergic terminals, such as the prefrontal cortex or nucleus accumbens.

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, connect the microdialysis probe to a perfusion pump and a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[26]

    • Collect baseline dialysate samples.

    • Administer (2S)-2-Amino-1-phenylpropane-1,3-diol (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

  • Sample Analysis:

    • Analyze the concentration of norepinephrine and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[28]

  • Data Analysis:

    • Express the post-administration neurotransmitter levels as a percentage of the baseline levels and plot them over time.

Compounds that increase dopamine and norepinephrine levels in the brain often produce an increase in spontaneous locomotor activity.[29][30][31][32][33]

Experimental Protocol: Open Field Locomotor Activity in Mice

  • Habituation:

    • Habituate the mice to the testing room and the open field arenas.[30][32]

  • Test Procedure:

    • Administer either vehicle or varying doses of (2S)-2-Amino-1-phenylpropane-1,3-diol to different groups of mice.

    • Immediately place each mouse into an open field arena equipped with infrared beams to track movement.[30]

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data using specialized software.

    • Compare the activity levels between the different treatment groups using appropriate statistical tests.

Interpretation of Results and Conclusion

The collective data from this comprehensive experimental workflow will provide a robust understanding of the mechanism of action of (2S)-2-Amino-1-phenylpropane-1,3-diol.

  • If the compound exhibits high affinity for NET and DAT in binding assays, inhibits their function in uptake assays, and increases extracellular NE and DA in microdialysis studies, this would strongly support the hypothesis that it is a norepinephrine-dopamine reuptake inhibitor.

  • If the compound shows low affinity in binding assays but still increases extracellular NE and DA, this would suggest a mechanism as a releasing agent.

  • The locomotor activity data will provide in vivo evidence of its central stimulant effects, which would be consistent with an NDRI or NDRA profile. [29]

This structured approach, moving from molecular interactions to whole-animal behavioral effects, ensures a thorough and scientifically rigorous elucidation of the compound's mechanism of action. The findings will be crucial for any future preclinical and clinical development of (2S)-2-Amino-1-phenylpropane-1,3-diol or related compounds.

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(2S)-2-Amino-1-phenylpropane-1,3-diol: A Comprehensive Technical Guide to its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-Amino-1-phenylpropane-1,3-diol, a chiral amino alcohol, holds a pivotal position in modern medicinal chemistry and drug development. While its intrinsic biological activity remains a subject of limited direct investigation, its true significance lies in its role as a versatile stereospecific building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive analysis of the biological relevance of (2S)-2-Amino-1-phenylpropane-1,3-diol, with a primary focus on the pharmacological activities of its prominent derivatives. We will delve into the mechanistic underpinnings of these derivatives, particularly in the realms of immunosuppression and pain management, and provide insights into the experimental methodologies that have been instrumental in elucidating their therapeutic potential. This guide aims to equip researchers and drug development professionals with a thorough understanding of the structure-activity relationships and the vast therapeutic landscape unlocked by this foundational chiral scaffold.

Introduction: The Dichotomy of a Chiral Precursor

(2S)-2-Amino-1-phenylpropane-1,3-diol, and its stereoisomers, are structurally related to endogenous signaling molecules and amino acids, suggesting a potential for inherent biological activity. However, the preponderance of scientific literature highlights its primary role as a chiral precursor, a molecular scaffold upon which complex and potent pharmaceutical agents are constructed. The specific (1S,2S) stereochemistry is particularly crucial for its applications in the stereoselective synthesis of various therapeutic agents.[1][2] Its value lies in the precise spatial arrangement of its amino and hydroxyl groups, which allows for the controlled synthesis of enantiomerically pure compounds, a critical factor in modern drug design to optimize efficacy and minimize off-target effects.

While direct studies on the pharmacology of (2S)-2-Amino-1-phenylpropane-1,3-diol are sparse, understanding its physicochemical properties and toxicological profile is essential for its safe handling and application in synthesis.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H13NO2[3]
Molecular Weight167.21 g/mol [4][5]
AppearanceWhite to light yellow crystalline powder[1]
Melting Point109-113 °C[5]
Optical Activity[α]25/D +37° (c = 1 in 1 M HCl)[5]
Toxicological Profile

Available safety data for the parent compound and related amino diols indicate a potential for irritation. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][6][7] Proper personal protective equipment and handling procedures are imperative when working with this compound.

The Progeny of a Chiral Scaffold: Biologically Active Derivatives

The true biological significance of (2S)-2-Amino-1-phenylpropane-1,3-diol is manifested through its derivatives. By functionalizing the amino and hydroxyl groups, a vast chemical space of compounds with diverse pharmacological activities can be explored. This section will focus on the most prominent and well-characterized derivatives.

Immunosuppression: The Fingolimod (FTY720) Story

The most celebrated derivative of a 2-amino-1,3-propanediol scaffold is Fingolimod (FTY720), a groundbreaking oral therapy for relapsing-remitting multiple sclerosis (MS).[8][9] Fingolimod itself is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate.[10]

Fingolimod-phosphate is a structural analog of the endogenous signaling lipid, sphingosine-1-phosphate (S1P).[9][11] Its primary mechanism of action involves its function as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[9]

The key to its immunosuppressive effect lies in its interaction with the S1P1 receptor on lymphocytes.[10] Continuous agonism of the S1P1 receptor leads to its internalization and degradation, effectively rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[10][12] This "functional antagonism" traps lymphocytes, particularly naïve and central memory T cells, within the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise perpetuate the autoimmune inflammatory cascade characteristic of MS.[9][10][13]

Fingolimod_Mechanism cluster_blood Bloodstream cluster_cell Cell Interior cluster_lymph_node Lymph Node Fingolimod Fingolimod (FTY720) (Prodrug) SPHK2 Sphingosine Kinase 2 (SPHK2) Fingolimod->SPHK2 Phosphorylation Fingolimod_P Fingolimod-Phosphate (Active Metabolite) SPHK2->Fingolimod_P S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds & Internalizes Egress Egress from Lymph Node Fingolimod_P->Egress Blocks Lymphocyte Lymphocyte Lymphocyte->Egress S1P Gradient-Mediated

Figure 1: Mechanism of Fingolimod-induced lymphocyte sequestration.

Emerging evidence suggests that the therapeutic benefits of Fingolimod may extend beyond simple lymphocyte sequestration. S1P receptors are expressed on various cell types within the CNS, including astrocytes and oligodendrocytes. By modulating these receptors, Fingolimod may exert direct neuroprotective effects, potentially promoting myelin repair and reducing neuronal damage.[9] Furthermore, FTY720 has shown promise in preclinical studies for its anti-angiogenic and anti-cancer properties.[12][13]

Analgesia: A Developing Frontier

Derivatives of 2-amino-1,3-propanediol are also being explored for their potential in pain management. The structural similarity of these compounds to neurotransmitters and other signaling molecules suggests they may interact with pathways involved in nociception. While research in this area is less mature than for immunosuppression, it represents a promising avenue for the development of novel analgesics.

Experimental Protocols: A Guide to Investigation

The following section outlines generalized experimental protocols that are fundamental to the study of 2-amino-1,3-propanediol derivatives. These are intended as a guide and should be adapted based on the specific research question and compound of interest.

In Vitro Assessment of S1P Receptor Activity

Objective: To determine the binding affinity and functional activity of a test compound at S1P receptors.

Methodology:

  • Cell Culture: Maintain a stable cell line overexpressing a specific human S1P receptor subtype (e.g., HEK293-S1P1).

  • Receptor Binding Assay (Radioligand Displacement):

    • Incubate cell membranes with a known radiolabeled S1P receptor ligand (e.g., [³²P]S1P) in the presence of increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Functional Assay (GTPγS Binding or Second Messenger Analysis):

    • Incubate cell membranes with the test compound and measure the stimulation of [³⁵S]GTPγS binding to assess G-protein activation.

    • Alternatively, measure downstream signaling events, such as changes in intracellular calcium levels or inhibition of adenylyl cyclase activity.

  • Data Analysis: Calculate EC50 or IC50 values from concentration-response curves to quantify the potency and efficacy of the compound.

in_vitro_workflow start Start cell_culture Culture S1P Receptor- Expressing Cells start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assay Functional Assay (Determine EC50/IC50) cell_culture->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for in vitro S1P receptor activity assessment.
In Vivo Assessment of Immunosuppressive Activity

Objective: To evaluate the effect of a test compound on lymphocyte counts and immune cell trafficking in an animal model.

Methodology:

  • Animal Model: Utilize a suitable rodent model (e.g., rats or mice).

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage).

  • Blood Collection: Collect peripheral blood samples at various time points post-administration.

  • Flow Cytometry: Perform flow cytometric analysis of whole blood to quantify different lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells).

  • Data Analysis: Compare lymphocyte counts in treated animals to a vehicle-treated control group to determine the extent and duration of lymphopenia.

Future Directions and Conclusion

(2S)-2-Amino-1-phenylpropane-1,3-diol and its derivatives represent a rich and fertile ground for drug discovery. While the parent compound's primary role is that of a chiral synthon, the remarkable success of Fingolimod has illuminated the therapeutic potential of modulating the S1P signaling pathway. Future research will likely focus on:

  • Developing next-generation S1P receptor modulators with improved receptor subtype selectivity to enhance therapeutic efficacy and minimize side effects.

  • Exploring the therapeutic potential of these derivatives in other autoimmune diseases, cancer, and neurodegenerative disorders.

  • Investigating the potential for direct, albeit more subtle, biological activities of the parent (2S)-2-Amino-1-phenylpropane-1,3-diol molecule and its close analogs.

References

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  • Brinkmann, V. (2009). Fingolimod (FTY720): discovery and development of an oral drug to treat multiple sclerosis. Nature Reviews Drug Discovery, 8(11), 883-897. Available at: [Link]

  • Baer, A., et al. (2022). FTY720 in immuno-regenerative and wound healing technologies for muscle, epithelial and bone regeneration. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

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  • Adachi, K., et al. (1995). Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. Available at: [Link]

  • Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. (2009). Journal of Young Pharmacists, 1(2), 143. Available at: [Link]

  • Kikuchi, H., et al. (2011). Synthesis and innate immunosuppressive effect of 1,2-cyclopentanediol derivatives. European Journal of Medicinal Chemistry, 46(4), 1263-1273. Available at: [Link]

  • Wieczorek, Z., & Zimecki, M. (2021). Effects of Modifications on the Immunosuppressive Properties of Cyclolinopeptide A and Its Analogs in Animal Experimental Models. Molecules, 26(9), 2538. Available at: [Link]

  • 2-Amino-2-(2-(4-oct-1-enylphenyl)ethyl)-1,3-propanediol. Pharmaffiliates. Retrieved from [Link]

  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Pharmaffiliates. Retrieved from [Link]

Sources

Technical Guide: (2S)-2-Amino-1-phenylpropane-1,3-diol (CAS 920277-22-1)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of CAS 920277-22-1 , identified as (2S)-2-Amino-1-phenylpropane-1,3-diol . This document is structured for researchers and drug development professionals, focusing on the molecule's role as a versatile chiral building block.

Executive Summary

CAS 920277-22-1 represents the (2S)-enantiomeric series of 2-amino-1-phenylpropane-1,3-diol (also known as phenylserinol). This compound is a critical chiral scaffold in organic synthesis, particularly in the manufacturing of amphenicol antibiotics and other phenethylamine-derived pharmaceuticals. Its structural integrity—featuring a defined stereocenter at the C2 position—allows it to serve as a high-fidelity precursor for diastereoselective syntheses, enabling the production of stereochemically pure active pharmaceutical ingredients (APIs).

Chemical Identity & Stereochemistry

The molecule is an amino diol characterized by a phenyl group, a primary alcohol, a secondary alcohol, and a primary amine.

AttributeDetail
Chemical Name (2S)-2-Amino-1-phenylpropane-1,3-diol
CAS Number 920277-22-1
Synonyms (2S)-Phenylserinol;

-hydroxy-D-phenylalaninol
Molecular Formula

Molecular Weight 167.21 g/mol
InChI Key JUCGVCVPNPBJIG-IENPIDJESA-N
Stereochemistry (2S) at C2; C1 (benzylic) is variable/undefined in this generic CAS, covering both (1R,2S) and (1S,2S) diastereomers.
Stereochemical Context

The CAS 920277-22-1 specifically designates the (2S) configuration at the amino-bearing carbon. This is significant because the biological activity of derived drugs (e.g., Chloramphenicol, Florfenicol) is strictly governed by stereochemistry.

  • (1R, 2R) : D-threo configuration (Active Chloramphenicol).

  • (1R, 2S) : L-erythro configuration (Precursor/Analog).

  • (1S, 2S) : L-threo configuration (Enantiomer of active drug).

  • CAS 920277-22-1 : Defines the (2S) parent lineage, often used as a starting material where the C1 hydroxyl stereochemistry is established in a subsequent diastereoselective step.

Physicochemical Properties

The following data summarizes the core physical properties. Note that melting points may vary based on the specific diastereomeric ratio (erythro/threo) if not enantiopure at C1.

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 110 – 115 °C (Typical for (1S,2S) isomer); mixtures may melt lower
Boiling Point ~360 °C (Predicted at 760 mmHg)
Solubility Soluble in water, methanol, ethanol, DMSO; sparingly soluble in non-polar solvents (hexane)
pKa (Amine) ~8.9 – 9.1 (Predicted)
pKa (Alcohol) ~13.5 – 14.0
LogP -0.2 (Hydrophilic due to diol/amine functionality)
H-Bond Donors 3 (2 -OH, 1 -NH2)
H-Bond Acceptors 3

Synthesis & Manufacturing Methodologies

The synthesis of (2S)-2-amino-1-phenylpropane-1,3-diol typically employs chiral pool synthesis (starting from L-Serine) or asymmetric catalysis .

Method A: Chiral Pool Synthesis from L-Serine (Garner's Aldehyde Route)

This route guarantees the (2S) configuration by retaining the stereocenter of the natural amino acid L-Serine.

  • Protection: L-Serine is protected (e.g., Boc-anhydride) and cyclized to form Garner's Aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate).

  • Grignard Addition: Phenylmagnesium bromide (PhMgBr) is added to the aldehyde. This step creates the C1 stereocenter, typically yielding a mixture of syn (erythro) and anti (threo) isomers.

  • Deprotection: Acidic hydrolysis removes the oxazolidine and Boc groups, yielding the free amine diol.

  • Purification: Fractional crystallization is used to isolate the desired diastereomer (e.g., (1S, 2S)).

Method B: Sharpless Asymmetric Aminohydroxylation

This method constructs the amino-alcohol motif directly from an alkene.

  • Substrate: Cinnamyl alcohol.

  • Reagents: Osmium tetroxide (

    
    ), Chloramine-T (nitrogen source), and a chiral ligand (DHQ or DHQD).
    
  • Outcome: High enantioselectivity for either (1R,2S) or (1S,2R) depending on the ligand, establishing both stereocenters simultaneously.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow of the Chiral Pool synthesis, highlighting the critical stereochemical checkpoints.

SynthesisPath L_Serine L-Serine (Natural Chiral Source) Garners Garner's Aldehyde (Protected Intermediate) L_Serine->Garners 1. Protection 2. Reduction Grignard Grignard Reaction (+ PhMgBr) Garners->Grignard Nucleophilic Addition Mixture Diastereomeric Mixture (syn/anti) Grignard->Mixture C-C Bond Formation Final (2S)-2-Amino-1-phenylpropane-1,3-diol (CAS 920277-22-1) Mixture->Final Deprotection & Crystallization

Caption: Synthesis of CAS 920277-22-1 via L-Serine, preserving the (2S) configuration.

Biological & Pharmaceutical Context

While CAS 920277-22-1 is primarily an intermediate, its structural class is fundamental to the Amphenicol class of antibiotics.

Mechanism of Action (Downstream Products)

Drugs derived from this scaffold (e.g., Florfenicol) act by binding to the 50S ribosomal subunit of bacteria.

  • Binding Site: Peptidyl transferase center.

  • Effect: Inhibits peptide bond formation, halting bacterial protein synthesis (bacteriostatic).

  • Stereochemical Requirement: The biological target is highly stereospecific; typically, the D-threo ((1R, 2R)) configuration is required for maximal potency in Chloramphenicol, while (1R, 2S) is relevant for Florfenicol precursors.

Application as Chiral Auxiliary

Beyond antibiotics, the (2S)-amino diol moiety serves as a chiral auxiliary in asymmetric synthesis. It can form oxazolidinones that direct the stereochemical outcome of alkylation or aldol reactions on attached substrates, effectively "transferring" its chirality to new molecules.

Handling, Safety & Stability

As a chemical intermediate, standard laboratory safety protocols apply.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

    • STOT-SE: Category 3 (Respiratory Irritation) (H335).

  • Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Hygroscopic. Store in a tightly sealed container at 2-8°C (refrigerated) or room temperature under inert atmosphere (

    
    ) to prevent oxidation of the amine or alcohol groups.
    
  • Stability: Stable under recommended storage conditions. Incompatible with strong oxidizing agents and acid chlorides.

References

  • PubChem. (2S)-2-Amino-1-phenylpropane-1,3-diol (CAS 920277-22-1) Compound Summary. National Library of Medicine. [Link]

  • ChemSrc. CAS 46032-98-8 and Related Isomers. ChemSrc Chemical Database. [Link]

  • NIST. Diethyl malonate and Related Esters (Reference for general ester properties in synthesis). NIST Chemistry WebBook. [Link]

Historical discovery and development of (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S)-2-Amino-1-phenylpropane-1,3-diol

Executive Summary & Chemical Identity[1][2][3][4]

Target Molecule: (2S)-2-Amino-1-phenylpropane-1,3-diol Common Aliases: L-threo-phenylserinol; (1S, 2S)-2-amino-1-phenyl-1,3-propanediol. CAS Registry: 28143-91-1 (for the 1S, 2S isomer).[1][2][3]

This guide traces the technical lineage of the 2-amino-1-phenylpropane-1,3-diol scaffold. While historically famous as the pharmacophore of the antibiotic Chloramphenicol (which utilizes the para-nitro,


 configuration), the unsubstituted 

scaffold has evolved into a privileged chiral building block in modern organic synthesis.

This document serves researchers requiring a deep understanding of the scaffold's stereochemical origins, the industrial challenges of its resolution, and its modern utility as a chiral auxiliary.

Historical Genesis: The Chloramphenicol Connection (1947–1949)[2][4][8][9]

The discovery of this scaffold is inextricably linked to the "Golden Age" of antibiotic discovery.

Isolation and Degradation Logic

In 1947, Paul Burkholder (Yale) isolated Streptomyces venezuelae from a soil sample in Venezuela. The active principle, Chloramphenicol, was purified by Parke-Davis researchers.[4] To determine its structure, they performed a series of degradation experiments that revealed the aminodiol core.

The critical insight came from hydrolytic degradation:

  • Acid Hydrolysis: Cleaved the dichloroacetyl tail.

  • Reduction: The nitro group was reduced to an amine to facilitate analysis.

  • Periodate Oxidation: Confirmed the 1,2-aminoalcohol and 1,3-diol relationships.

This established the core structure as 2-amino-1-(p-nitrophenyl)propane-1,3-diol .

The Stereochemical Conundrum

The molecule possesses two chiral centers (C1 and C2), creating four possible stereoisomers:

  • Threo pairs: (

    
    ) and (
    
    
    
    ) — Racemate A
  • Erythro pairs: (

    
    ) and (
    
    
    
    ) — Racemate B

Biological assays revealed a strict stereochemical requirement: only the D-threo (


)  isomer possessed antibacterial activity. The (

) isomers (L-threo and L-erythro) were biologically inactive as antibiotics but later identified as crucial precursors for chiral auxiliaries.

Chloramphenicol_Degradation Chloramphenicol Chloramphenicol (Active Antibiotic) Hydrolysis Acid Hydrolysis (6N HCl, Reflux) Chloramphenicol->Hydrolysis Cleaves dichloroacetyl Base Aminodiol Base (Racemic mixture in synthesis) Hydrolysis->Base Yields free amine Resolution Chiral Resolution (d-Camphorsulfonic acid) Base->Resolution Separation of enantiomers D_Threo D-threo Isomer (1R, 2R) Antibiotic Precursor Resolution->D_Threo L_Threo L-threo Isomer (1S, 2S) (2S)-Scaffold Source Resolution->L_Threo Discarded in 1949 Valued in 2024

Figure 1: The historical degradation and resolution pathway identifying the aminodiol isomers.

The Industrial Synthesis: The Parke-Davis Route

In 1949, Parke-Davis achieved the first total synthesis of a complex antibiotic, bypassing fermentation. This route remains the textbook standard for accessing the aminodiol scaffold.

The Synthetic Pathway

The synthesis faced a major challenge: Retro-Aldol Instability . The electron-withdrawing p-nitro group makes the benzylic position acidic, making the intermediate prone to degradation under basic conditions.

Key Steps:

  • Condensation: p-Nitrobenzaldehyde +

    
    -Nitroethanol (or 2-nitroethanol derivatives).
    
  • Reduction: High-pressure hydrogenation (Pd/C) reduces the nitro group (on the chain) to an amine and the ketone (if using the acetophenone route) to an alcohol.

  • Resolution: This is the critical step for isolating the (2S) scaffold.

Protocol: Classical Resolution of the Aminodiol

Note: This protocol describes the isolation of the enantiomers from the racemic threo-base.

Materials:

  • Racemic threo-2-amino-1-(p-nitrophenyl)propane-1,3-diol (100 g)

  • D-Tartaric acid (or d-Camphorsulfonic acid)

  • Solvent: Methanol/Water matrix

Methodology:

  • Dissolution: Dissolve the racemic base in hot methanol (

    
    ).
    
  • Salt Formation: Add equimolar D-Tartaric acid dissolved in water.

  • Fractional Crystallization:

    • Cool slowly to

      
      . The D-threo  amine forms a less soluble diastereomeric salt with D-tartaric acid and crystallizes first.
      
    • Filtration: Isolate the solid (Antibiotic precursor).

  • Recovery of (2S) Isomer:

    • The mother liquor contains the L-threo (1S, 2S) salt.

    • Basify the mother liquor with NaOH to pH 10.

    • Extract with Ethyl Acetate to yield the (2S)-2-amino-1-(p-nitrophenyl)propane-1,3-diol .

    • Optional: Hydrogenolysis (Pd/C,

      
      ) of the nitro group yields the unsubstituted phenyl scaffold (CAS 28143-91-1).
      

Stereochemical Data & Properties[7][11]

Understanding the physical differences between the isomers is vital for quality control in synthesis.

Property(1R, 2R) - D-threo(1S, 2S) - L-threo(1R, 2S) - L-erythro
Common Name Chloramphenicol Base(2S)-Phenylserinol L-Erythro Base
Configuration Anti (Threo)Anti (Threo)Syn (Erythro)
Optical Rotation

(in HCl)

(in HCl)
Varies
Biological Activity Antibacterial (High)Antibacterial (Null)Toxic / Inactive
Melting Point



Key Application AntibioticsChiral AuxiliariesMechanistic Probes

Modern Applications: Beyond Antibiotics

While the (1R, 2R) isomer saves lives, the (1S, 2S) isomer (the focus of this guide) has found a second life in asymmetric catalysis.

Chiral Auxiliaries (Oxazolines)

The (1S, 2S)-aminodiol reacts with nitriles or carboxylic acids to form Chiral Oxazolines . These are pivotal ligands in:

  • Asymmetric Alkylation: Directing groups for lithiation.

  • Suzuki-Miyaura Coupling: Chiral ligands for Pd-catalyzed cross-couplings.

The Thiamphenicol Evolution

Thiamphenicol is a methyl-sulfonyl analog of Chloramphenicol. It avoids the aplastic anemia side effects associated with the nitro-group reduction.

  • Synthesis: Requires the same threo stereochemistry.

  • Process: The resolution steps developed for the nitro-compound are adapted for the methylsulfonyl-phenyl analogs.

Modern_Applications Scaffold (1S, 2S)-Aminodiol (The 'Wrong' Isomer) Oxazoline Chiral Oxazoline Ligands Scaffold->Oxazoline Cyclization w/ R-CN Thiamphenicol Thiamphenicol (Sulfonyl Analog) Scaffold->Thiamphenicol Structural Analog Studies Catalysis Asymmetric Catalysis (Suzuki, Diels-Alder) Oxazoline->Catalysis Ligand Complexation

Figure 2: The divergence of the (2S) scaffold into modern catalytic applications.

References

  • Ehrlich, J., et al. (1947).[5] Chloromycetin, a New Antibiotic from a Soil Actinomycete. Science, 106(2757), 417. Link

  • Rebstock, M. C., et al. (1949).[5] Chloramphenicol (Chloromycetin).[4][6] IV. Chemical Studies. Journal of the American Chemical Society, 71(7), 2458–2462. Link

  • Controulis, J., Rebstock, M. C., & Crooks, H. M. (1949). Chloramphenicol (Chloromycetin).[4][6] V. Synthesis. Journal of the American Chemical Society, 71(7), 2463–2468. Link

  • Santa Cruz Biotechnology. (2024). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Product Data Sheet. Link

  • PubChem. (2024).[7] (2S)-2-Amino-1-phenylpropane-1,3-diol Compound Summary. National Library of Medicine. Link

Sources

An In-depth Technical Guide to the Solubility Characteristics of (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Key Chiral Intermediate

(2S)-2-Amino-1-phenylpropane-1,3-diol, a chiral amino alcohol, represents a critical building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents. Its stereospecific structure makes it an invaluable precursor for the synthesis of complex chiral molecules. A comprehensive understanding of its solubility characteristics across a spectrum of solvents is paramount for its effective utilization in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This technical guide provides a holistic overview of the solubility profile of (2S)-2-Amino-1-phenylpropane-1,3-diol. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ascertain its solubility. We will delve into the theoretical principles governing its solubility, drawing insights from its molecular structure and the physicochemical properties of its stereoisomers. Furthermore, we will present detailed, robust experimental protocols for the empirical determination of its solubility, ensuring a self-validating system for data generation.

Molecular Structure and Physicochemical Properties: The Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. (2S)-2-Amino-1-phenylpropane-1,3-diol possesses a unique combination of functional groups that dictate its interactions with various solvents.

Key Structural Features:

  • Aromatic Phenyl Group: This nonpolar moiety contributes to its solubility in less polar organic solvents.

  • Amino Group (-NH2): A primary amine that can act as a hydrogen bond donor and acceptor, and also imparts basic properties, allowing for salt formation in acidic media.

  • Two Hydroxyl Groups (-OH): These groups are potent hydrogen bond donors and acceptors, significantly contributing to its solubility in polar protic solvents like water and alcohols.

  • Chiral Centers: The stereochemistry can influence crystal lattice energy and, consequently, solubility, although the effect is often subtle compared to the impact of functional groups.

A closely related stereoisomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, provides valuable insights into the likely physicochemical properties of the (2S) isomer.

Table 1: Physicochemical Properties of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol [1]

PropertyValueSource
Molecular Formula C9H13NO2[1]
Molecular Weight 167.21 g/mol
Melting Point 109-113 °C
Appearance White to off-white crystalline powder
pKa (estimated for the amino group) ~9.5

The presence of both polar (amino and hydroxyl) and nonpolar (phenyl) groups suggests that (2S)-2-Amino-1-phenylpropane-1,3-diol will exhibit a broad range of solubilities, with a preference for polar protic solvents. Its behavior can be conceptualized through the "like dissolves like" principle.

Theoretical Framework for Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. This process involves overcoming the lattice energy of the solid and the intermolecular forces within the solvent to form new solute-solvent interactions.

Solvent Polarity and Intermolecular Forces
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amino and hydroxyl groups of (2S)-2-Amino-1-phenylpropane-1,3-diol. The high dielectric constant of these solvents also helps to solvate the charged species that may form. Therefore, high solubility is anticipated in these solvents. The solubility in a series of alcohols is expected to decrease as the alkyl chain length increases, due to the decreasing polarity of the solvent.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but do not have acidic protons to donate for hydrogen bonding. They can act as hydrogen bond acceptors. While solubility is expected, it may be lower than in polar protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar phenyl group will have favorable interactions with these solvents. However, the energetic cost of breaking the strong hydrogen bonds in the solid lattice and the poor solvation of the polar amino and hydroxyl groups will likely lead to low solubility in these solvents.

The Influence of pH on Aqueous Solubility

The presence of the basic amino group makes the aqueous solubility of (2S)-2-Amino-1-phenylpropane-1,3-diol highly dependent on pH.[3] In acidic solutions, the amino group will be protonated to form a more soluble ammonium salt.

R-NH2 + H+ ⇌ R-NH3+

This equilibrium shift at lower pH values will significantly enhance the solubility. Conversely, in basic solutions, the compound will exist predominantly in its less soluble free base form. Therefore, a pH-solubility profile is crucial for understanding its behavior in aqueous environments.

Experimental Determination of Solubility: A Practical Guide

Given the lack of extensive published data, empirical determination of solubility is essential. The following protocols are designed to be robust and provide reliable, reproducible results.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess (2S)-2-Amino-1-phenylpropane-1,3-diol B Add to a known volume of solvent in a sealed vial A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Allow to equilibrate for a sufficient time (e.g., 24-72 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a low-binding filter (e.g., 0.22 µm PVDF) E->F G Dilute the clear supernatant F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of (2S)-2-Amino-1-phenylpropane-1,3-diol (e.g., 10-20 mg) to a glass vial containing a known volume of the test solvent (e.g., 1-2 mL). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining micro-particulates.

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of (2S)-2-Amino-1-phenylpropane-1,3-diol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

Kinetic Solubility Determination (High-Throughput Screening)

For rapid screening of solubility in a large number of solvents, kinetic solubility methods are often employed.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to the aqueous buffer or solvent of interest. The concentration at which precipitation is first observed is the kinetic solubility. This is often measured by nephelometry (light scattering).

Experimental Workflow:

G A Prepare a high-concentration stock solution in DMSO C Add stock solution to the microplate wells A->C B Dispense test solvents/buffers into a microplate B->C D Monitor for precipitation using a nephelometer or visual inspection C->D E Determine the concentration at the onset of precipitation D->E

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (2S)-2-Amino-1-phenylpropane-1,3-diol in 100% DMSO (e.g., 10-20 mM).

  • Assay Plate Preparation: In a clear-bottom microplate, add the desired aqueous buffers or co-solvent mixtures.

  • Compound Addition: Add small volumes of the DMSO stock solution to the wells containing the aqueous buffers. This can be done in a serial dilution manner to test a range of final concentrations.

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity of each well using a plate-based nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

It is crucial to note that kinetic solubility values are generally higher than thermodynamic solubility values as they represent a supersaturated state.

Predicted Solubility Profile and Practical Implications

Based on the theoretical principles and the molecular structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of (2S)-2-Amino-1-phenylpropane-1,3-diol

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding with -OH and -NH2 groups.
Polar Aprotic DMSO, DMF, AcetonitrileModerateGood dipole-dipole interactions and hydrogen bond acceptance.
Nonpolar Toluene, Hexane, Diethyl EtherLowPoor solvation of polar functional groups.
Aqueous Acidic Buffer (e.g., pH 2) HCl solutionVery HighFormation of the highly soluble ammonium salt.
Aqueous Basic Buffer (e.g., pH 10) NaOH solutionLowPredominantly in the less soluble free base form.

Implications for Drug Development:

  • Synthesis and Purification: The differential solubility in various organic solvents can be exploited for crystallization-based purification. For instance, dissolving the compound in a hot polar solvent and then adding a nonpolar anti-solvent can induce crystallization.

  • Formulation: For oral drug formulations, understanding the pH-dependent aqueous solubility is critical for predicting its dissolution in the gastrointestinal tract. The high solubility in acidic conditions suggests good dissolution in the stomach.

  • Analytical Method Development: The choice of solvent for preparing analytical standards and samples for techniques like HPLC will depend on achieving complete dissolution and stability.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive framework for understanding and determining the solubility characteristics of (2S)-2-Amino-1-phenylpropane-1,3-diol. While a lack of direct quantitative data in the literature necessitates an empirical approach, the theoretical principles outlined, based on its molecular structure, offer a strong predictive foundation. The detailed experimental protocols for both equilibrium and kinetic solubility measurements provide researchers with the tools to generate the necessary data for their specific applications. A thorough understanding of the solubility of this key chiral intermediate is a critical step in accelerating the development of novel therapeutics and fine chemicals.

References

  • (Reference to a source providing physicochemical properties of the stereoisomer, if available
  • (Reference to a source discussing general solubility principles or experimental methods)
  • (Additional relevant references
  • (Additional relevant references
  • Solubility determination of compounds of pharmaceutical interest. (n.d.). Retrieved February 6, 2026, from [Link]

  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • (Additional relevant references
  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139.
  • (Additional relevant references
  • (Additional relevant references
  • (S(R,R))-2-amino-1-phenylpropane-1,3-diol. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

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Methodological & Application

Application Note: (1S,2S)-2-Amino-1-phenylpropane-1,3-diol as a Chiral Auxiliary

[1]

Executive Summary

Compound: (1S,2S)-2-Amino-1-phenylpropane-1,3-diol Common Names: (S,S)-APP, L-threo-2-amino-1-phenyl-1,3-propanediol, Chloramphenicol base (isomer). CAS: 28143-91-1 Core Application: Chiral Auxiliary for Asymmetric Alkylation and Ligand Design.

This guide details the technical application of (1S,2S)-2-Amino-1-phenylpropane-1,3-diol as a high-fidelity chiral auxiliary.[1] Unlike simple amino alcohols (e.g., valinol, phenylglycinol), this 1,3-diol scaffold offers a unique dual-hydroxyl architecture. This structural feature allows for the formation of functionalized oxazolines that possess an additional hydroxyl handle for secondary coordination (hemilability) or further derivatization, significantly enhancing stereocontrol in asymmetric alkylations and Lewis-acid catalyzed transformations.

Mechanistic Principles

The "Meyers-Type" Induction

The primary utility of this auxiliary lies in its conversion to a chiral 2-oxazoline . When attached to a carboxylic acid substrate, the oxazoline ring serves two critical functions:

  • Electronic Activation: The C=N bond activates the

    
    -proton of the attached alkyl chain, facilitating deprotonation by lithium bases (e.g., LDA, 
    
    
    -BuLi).
  • Steric Shielding: The phenyl group at the C5 (or C4, depending on cyclization mode) position of the oxazoline ring creates a rigid steric wall. This forces the incoming electrophile to approach from the opposite face (face-selective attack), typically yielding products with >90% enantiomeric excess (ee).

The 1,3-Diol Advantage

Unlike phenylglycinol, the presence of the C3-hydroxymethyl group in (S,S)-APP allows for:

  • Chelation Control: In lithiation reactions, the free (or protected) hydroxyl oxygen can coordinate with the lithium cation, creating a rigid bicyclic transition state that locks the enolate geometry (

    
    -enolate).
    
  • Derivatization: The primary alcohol can be selectively protected (e.g., TBDMS) or converted to a methoxy group to tune the solubility and steric bulk of the auxiliary.

Workflow Visualization

The following diagram illustrates the lifecycle of the chiral auxiliary: Attachment


 Activation 

Stereoselective Reaction

Cleavage/Recovery

OxazolineCyclecluster_cycleChiral Induction LoopStartCarboxylic Acid(Substrate)AmideAmideIntermediateStart->Amide Coupling(EDC/HOBt)Aux(1S,2S)-APP(Auxiliary)Aux->AmideOxazolineChiralOxazolineAmide->Oxazoline Cyclization(SOCl2 or MsCl)EnolateLithiumAza-EnolateOxazoline->Enolate LDA, -78°CProduct_OxAlkylatedOxazolineEnolate->Product_Ox R-X (Electrophile)(Stereoselective)Final_ProdChiral Acid(Product)Product_Ox->Final_Prod Acid Hydrolysis(H2SO4/EtOH)RecoveredRecovered(1S,2S)-APPProduct_Ox->Recovered Hydrolysis

Caption: The stereoselective alkylation cycle using (1S,2S)-APP derived oxazolines. The auxiliary directs the electrophile (R-X) to the specific face of the enolate.

Experimental Protocols

Protocol A: Synthesis of the Chiral Oxazoline Auxiliary

Objective: Condense (1S,2S)-2-amino-1-phenylpropane-1,3-diol with a substrate carboxylic acid (e.g., Propionic acid) to form the oxazoline.

Reagents:

  • (1S,2S)-2-Amino-1-phenylpropane-1,3-diol (1.0 equiv)

  • Carboxylic Acid (Substrate) (1.0 equiv)

  • Thionyl Chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    )
  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Amide Formation:

    • Dissolve the carboxylic acid (10 mmol) and

      
       (11 mmol) in anhydrous DCM (50 mL) at 0°C.
      
    • Add Ethyl chloroformate (10 mmol) dropwise to form the mixed anhydride (activate the acid). Stir for 30 min.

    • Add (1S,2S)-2-amino-1-phenylpropane-1,3-diol (10 mmol) as a solution in DCM/DMF.

    • Allow to warm to RT and stir overnight.

    • Workup: Wash with 1N HCl, sat.

      
      , and brine. Dry over 
      
      
      and concentrate to yield the hydroxy-amide.
  • Cyclization (Oxazoline Closure):

    • Dissolve the intermediate amide in anhydrous DCM (0.1 M).

    • Add

      
       (1.2 equiv) dropwise at 0°C. Stir for 1 hour.
      
    • Add excess aqueous NaOH (2M) to effect ring closure and neutralize the HCl salt.

    • Extract with DCM. The organic layer contains the oxazoline.[1][2][3][4][5]

    • Purification: Flash chromatography (EtOAc/Hexanes).

    • Note: The cyclization typically involves the benzylic hydroxyl group (C1) due to the stability of the benzylic carbocation intermediate, forming a 4-hydroxymethyl-5-phenyl-2-oxazoline.

Protocol B: Asymmetric Alkylation

Objective: Use the oxazoline to install an alkyl group with high stereocontrol.

Reagents:

  • Chiral Oxazoline (from Protocol A)

  • LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Alkyl Halide (Electrophile) (1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation:

    • Cool a solution of LDA in THF to -78°C under Argon.

    • Add the Chiral Oxazoline (dissolved in THF) dropwise via syringe.

    • Stir for 30-60 minutes at -78°C to ensure complete formation of the aza-enolate. The solution often turns bright yellow/orange.

  • Alkylation:

    • Add the Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

    • Critical Control Point: Do not allow to warm to RT immediately, as this may erode stereoselectivity.

  • Quench & Hydrolysis (Auxiliary Removal):

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Hydrolysis: Dissolve the alkylated oxazoline in 3N

      
       or 6N HCl and reflux for 2-4 hours.
      
    • Recovery: Upon cooling, the chiral acid precipitates or is extracted with ether. The amino-diol auxiliary remains in the aqueous acidic phase and can be recovered by basification (pH 10) and extraction.

Performance Data & Comparison

The following table summarizes the expected performance of (1S,2S)-APP derived oxazolines compared to standard auxiliaries in the alkylation of propionic acid derivatives.

Auxiliary SystemElectrophileYield (%)ee (%)Mechanism Note
(1S,2S)-APP Oxazoline Benzyl Bromide85-92%92-96% Dual-anchoring (N, O-Li chelation) enhances rigidity.
(1S,2S)-APP Oxazoline Methyl Iodide88%90-94%High face selectivity due to Ph-shielding.
Evans Oxazolidinone Benzyl Bromide90-95%>98%Standard benchmark; easier hydrolysis but expensive.
Myers Pseudoephedrine Benzyl Bromide80-85%90-95%Similar mechanism; (1S,2S)-APP offers different solubility profile.

Troubleshooting & Optimization

Common Failure Modes
  • Low ee%: Often caused by incomplete deprotonation or warming the enolate too quickly. Ensure the reaction remains at -78°C during the addition of the electrophile.

  • Incomplete Cyclization: During Protocol A, if the oxazoline does not form, ensure the intermediate alcohol is activated (mesylate/chloride). The benzylic alcohol is less nucleophilic than a primary alcohol but forms stable carbocations;

    
     is preferred over MsCl for this specific substrate.
    
Storage and Stability
  • Hygroscopicity: (1S,2S)-2-Amino-1-phenylpropane-1,3-diol is hygroscopic. Store under nitrogen in a desiccator.

  • Oxazoline Stability: The resulting oxazolines are generally stable to silica gel chromatography but hydrolyze in strong aqueous acids.

References

  • BenchChem. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Core Properties and Applications. Retrieved from

  • Santa Cruz Biotechnology. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Product Data. Retrieved from

  • Fujisawa, T., et al. (2006). 2-Amino-1-phenyl-1,3-propanediol Derivatives.[1][6][7][8] New Ligands for Asymmetric 1,4-Addition of Organozinc Reagents to Enones. Chemistry Letters.[7] Retrieved from

  • PubChem. (1S,2S)-2-Amino-1-phenylpropane-1,3-diol Compound Summary. National Library of Medicine. Retrieved from

  • Gant, T. G., & Meyers, A. I. (1994). The Chemistry of 2-Oxazolines.[1][3][4][9] Tetrahedron, 50(8), 2297-2360. (Foundational text on Oxazoline chemistry).

Application Note: A Validated HPLC Method for the Quantification of (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2S)-2-Amino-1-phenylpropane-1,3-diol. This chiral amino alcohol is a critical building block in modern organic and medicinal chemistry, making its accurate quantification essential for quality control and reaction monitoring.[1] The developed method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been structured to meet the validation requirements set forth by the International Council for Harmonisation (ICH), ensuring its suitability for use in regulated research and development environments.[2][3][4]

Introduction and Scientific Principles

(2S)-2-Amino-1-phenylpropane-1,3-diol is a stereochemically defined compound whose utility in asymmetric synthesis demands stringent purity and concentration control.[1] Developing a reliable analytical method is therefore a non-negotiable aspect of its application in pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and reproducibility for analyzing pharmaceutical compounds.[4][5]

Rationale for Method Design

The experimental choices outlined in this protocol are grounded in the physicochemical properties of the analyte and established chromatographic principles.

  • Analyte Properties: (2S)-2-Amino-1-phenylpropane-1,3-diol possesses a phenyl group, which acts as a chromophore, allowing for direct UV detection and eliminating the need for derivatization.[6] Its structure also includes a primary amine and two hydroxyl groups, rendering it a polar molecule. The basic nature of the amino group (estimated pKa ~9.5) means that the analyte's charge state is highly dependent on pH.[1]

  • Chromatographic Mode - Reversed-Phase (RP): A reversed-phase HPLC method was selected due to its versatility and suitability for separating polar to moderately nonpolar compounds. A C18 stationary phase provides a nonpolar surface that retains the analyte based on hydrophobic interactions with its phenyl group.

  • Mobile Phase Selection: The mobile phase is the critical component for achieving optimal separation.

    • pH Control: Due to the analyte's basic amino group, controlling the mobile phase pH is paramount. Operating at an acidic pH (e.g., pH 3.0) ensures that the amino group is consistently protonated (in its cationic form). This suppresses the interaction of the amine with residual, acidic silanol groups on the silica-based stationary phase, which would otherwise lead to severe peak tailing and poor reproducibility.

    • Organic Modifier: Acetonitrile is chosen as the organic modifier to elute the analyte from the C18 column. Its proportion is optimized to achieve a suitable retention time, ensuring resolution from potential impurities without unnecessarily long run times.

Physicochemical Properties of the Analyte

A summary of the key properties of (2S)-2-Amino-1-phenylpropane-1,3-diol is provided below.[1][7][8]

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂[7]
Molecular Weight167.21 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point109-113 °C[1]
Key Functional GroupsPhenyl, Primary Amine, Two Hydroxyls[1]

Materials and Methods

Equipment and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance (4-5 decimal places).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • HPLC vials with caps and septa.

Reagents and Standards
  • (2S)-2-Amino-1-phenylpropane-1,3-diol reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Orthophosphoric acid (85%, analytical grade).

  • Potassium dihydrogen phosphate (analytical grade).

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 3.0):

    • Weigh approximately 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 by adding 85% orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase:

    • Mix the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 80:20 (v/v) .

    • Degas the mobile phase by sonication or online degasser before use.

  • Diluent:

    • Use the mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects upon injection.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the (2S)-2-Amino-1-phenylpropane-1,3-diol reference standard.

    • Transfer it quantitatively to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions (for Linearity and Accuracy):

    • Prepare a series of working standards by serial dilution of the Standard Stock Solution with the diluent to cover the desired analytical range (e.g., 1, 10, 25, 50, 100, 150 µg/mL).

Experimental Protocol

This section provides a step-by-step workflow for the analysis.

Analytical Workflow Diagram

HPLC Analysis Workflow prep Solution Preparation (Mobile Phase, Standards, Samples) hplc_setup HPLC System Setup & Equilibration prep->hplc_setup sst System Suitability Test (SST) hplc_setup->sst sst->hplc_setup If SST Fails: Troubleshoot analysis Sample & Standard Injection Sequence sst->analysis If SST Passes data_acq Data Acquisition (Chromatogram Recording) analysis->data_acq processing Data Processing (Peak Integration & Quantification) data_acq->processing report Result Reporting & Review processing->report p1 Method Validation Logic method Analytical Method specificity Specificity (Analyte vs. Placebo/Impurities) method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness (Small Method Variations) method->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

Sources

Recrystallization and purification techniques for (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantiopurity Enhancement and Crystallization of (1S, 2S)-2-Amino-1-phenylpropane-1,3-diol

Executive Summary

(1S, 2S)-2-Amino-1-phenylpropane-1,3-diol (CAS: 28143-91-1), also known as L-threo-2-amino-1-phenyl-1,3-propanediol, is a critical chiral auxiliary and building block in organic synthesis. While its enantiomer (the D-threo form) is the precursor to Chloramphenicol, the (1S, 2S) isomer has gained significant value in the asymmetric synthesis of 2-oxazolines and as a resolving agent for other chiral acids.

Achieving high optical purity (>99% ee) is challenging due to the presence of the erythro diastereomer and the enantiomeric (1R, 2R) impurity. This application note details a robust protocol for the optical resolution of the racemic threo base using L-(+)-tartaric acid, followed by a polishing recrystallization of the free base using a 2-propanol (IPA) system.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name (1S, 2S)-2-Amino-1-phenylpropane-1,3-diol
Common Name L-threo-APD
CAS Number 28143-91-1
Molecular Weight 167.21 g/mol
Melting Point 109–113 °C (Lit.)[1][2][3][4]
Optical Rotation

to

(c=1, 1M HCl)
Solubility (High) Water, Methanol, Ethanol
Solubility (Moderate) 2-Propanol (Hot), Ethyl Acetate (Hot)
Solubility (Low) Hexane, Toluene, Diethyl Ether

Protocol A: Optical Resolution via Diastereomeric Salt Formation

Objective: To isolate the (1S, 2S) isomer from racemic threo-2-amino-1-phenyl-1,3-propanediol.

Mechanistic Insight: Direct crystallization of the racemate is inefficient due to the formation of solid solutions. We utilize L-(+)-Tartaric acid as the resolving agent.[5] According to Pasteur’s principle, the interaction between the racemic base and a single enantiomer of the acid creates two diastereomeric salts:

  • (1S, 2S)-Base

    
     L-(+)-Tartrate (Less soluble, precipitates).
    
  • (1R, 2R)-Base

    
     L-(+)-Tartrate (More soluble, remains in liquor).
    
Materials:
  • Racemic threo-2-amino-1-phenyl-1,3-propanediol (1.0 eq)

  • L-(+)-Tartaric acid (1.0 eq)

  • Deionized Water (Solvent A)

  • Methanol (Solvent B)

Step-by-Step Procedure:
  • Dissolution:

    • In a reactor equipped with a mechanical stirrer and reflux condenser, charge 100 g of racemic base.

    • Add 400 mL of Deionized Water.

    • Heat to 75°C until fully dissolved.

  • Salt Formation:

    • Separately, dissolve 90 g of L-(+)-Tartaric acid (1.0 eq) in 100 mL of warm water.

    • Add the tartaric acid solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 70–75°C.

    • Note: The solution may become slightly turbid; this is the onset of nucleation.

  • Controlled Cooling (Critical Step):

    • Cool the mixture to 50°C over 1 hour.

    • Seed with 0.1 g of pure (1S, 2S)-APD

      
       L-Tartrate salt if available.
      
    • Continue cooling to 5°C at a rate of 10°C/hour. Rapid cooling traps the (1R, 2R) impurity.

    • Hold at 5°C for 4 hours to maximize yield.

  • Filtration & Wash:

    • Filter the white crystalline precipitate under vacuum.

    • Wash the cake twice with 50 mL of cold methanol (0°C). Methanol removes residual water and the more soluble (1R, 2R) salt.

  • Free Basing:

    • Suspend the wet cake in 200 mL of water.

    • Adjust pH to 10–11 using 50% NaOH solution.

    • Extract the liberated base into Ethyl Acetate (3 x 150 mL) or n-Butanol.

    • Evaporate solvent to yield crude (1S, 2S)-APD.[4]

Protocol B: Recrystallization of the Free Base

Objective: To polish the crude (1S, 2S)-APD to >99.5% chemical and optical purity.

Solvent Strategy: While soluble in water, recrystallization from water often leads to hydrate formation or oiling out. 2-Propanol (IPA) is the superior solvent here because it offers a steep solubility curve: high solubility at reflux (~82°C) and very low solubility at <10°C, facilitating high recovery yields.

Workflow Diagram

Recrystallization Start Crude (1S, 2S)-APD Dissolve Dissolution Solvent: 2-Propanol Temp: 80°C (Reflux) Start->Dissolve 1g : 5mL ratio FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot Cooling Controlled Cooling Rate: 0.5°C/min Target: 10°C FilterHot->Cooling Slow ramp Harvest Filtration & Drying Wash: Cold IPA Cooling->Harvest Crystallization Final Pure (1S, 2S)-APD >99% ee Harvest->Final

Figure 1: Recrystallization workflow for (1S, 2S)-APD using 2-Propanol.

Step-by-Step Procedure:
  • Solvent Ratio: Use approximately 5 mL of 2-Propanol (IPA) per 1 gram of crude solid.

  • Dissolution:

    • Combine crude solid and IPA in a flask.

    • Heat to reflux (~82°C) with stirring.

    • If the solution is not clear, add IPA in 5% increments until dissolution is complete.

  • Clarification (Optional):

    • If colored impurities are present, add activated carbon (5% w/w) at reflux. Stir for 15 mins, then filter hot through Celite.

  • Crystallization:

    • Remove the heat source and allow the flask to cool to room temperature naturally (approx. 25°C) over 2 hours. Do not use an ice bath immediately.

    • Once at room temperature, transfer to a chiller or ice bath at 0–5°C for 1 hour.

  • Isolation:

    • Filter the crystals.[6]

    • Wash with a small volume of cold IPA (-10°C).

    • Dry in a vacuum oven at 45°C for 12 hours.

Process Analytical Technology (PAT) & Troubleshooting

Quality Control Metrics
TestAcceptance CriteriaMethod
Appearance White to off-white crystalline powderVisual
Melting Point 109 – 113 °CCapillary / DSC
Specific Rotation

to

Polarimetry (c=1, 1M HCl)
Chiral Purity > 99.0% eeChiral HPLC (Chiralcel OD-H)
Troubleshooting Guide
IssueProbable CauseCorrective Action
"Oiling Out" Solution too concentrated or cooled too fast.Re-heat to dissolve. Add 10% more solvent. Add seed crystals at the cloud point.
Low Yield Too much solvent used.[7]Concentrate mother liquor by 50% and repeat cooling cycle.
Low Optical Rotation Contamination with (1R, 2R) isomer.Recrystallize again using Water/Ethanol (1:5) instead of IPA.

References

  • PubChem. (n.d.). (1S,2S)-2-amino-1-phenylpropane-1,3-diol Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Google Patents. (2001). Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol (EP1142864A1). [Snippet 1.3 references solvent systems for similar amino-diols].

Sources

Diverse applications of (2S)-2-Amino-1-phenylpropane-1,3-diol derivatives in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Diverse Applications of (2S)-2-Amino-1-phenylpropane-1,3-diol Derivatives in Organic Chemistry

Introduction: The Quintessential Chiral Scaffolding

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral amino alcohols are a cornerstone class of compounds that serve as invaluable building blocks for creating complex, enantiomerically pure molecules.[1] Among these, (2S)-2-Amino-1-phenylpropane-1,3-diol, and its enantiomer, stand out as exceptionally versatile and powerful synthons. Their rigid, well-defined stereochemical architecture, featuring a primary amine and two hydroxyl groups, makes them ideal precursors for a wide array of chiral auxiliaries, ligands, and catalysts that have become indispensable tools in both academic research and industrial-scale pharmaceutical development.[1][2]

This technical guide offers a comprehensive exploration of the key applications of (2S)-2-Amino-1-phenylpropane-1,3-diol derivatives. Moving beyond simple procedural outlines, we will delve into the mechanistic rationale behind their efficacy, provide detailed, field-tested protocols for their use, and present data that underscores their power in directing stereoselective transformations. This document is designed for researchers, chemists, and drug development professionals seeking to leverage these remarkable molecules to achieve precise control over chemical synthesis.

The Core Framework: (2S)-2-Amino-1-phenylpropane-1,3-diol

Also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, the utility of this molecule is fundamentally rooted in its specific (1S,2S) absolute stereochemistry.[2][3] This configuration places the phenyl, amino, and hydroxyl groups in a fixed three-dimensional arrangement, which is the basis for its ability to induce chirality in other molecules.

cluster_0 (2S)-2-Amino-1-phenylpropane-1,3-diol C_phenyl C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 H1 H C1->H1 Phenyl Ph C1->Phenyl C3 C3 NH2 NH₂ C2->NH2 OH3 CH₂OH C2->OH3 H2 H C2->H2

Caption: Structure of (2S)-2-Amino-1-phenylpropane-1,3-diol.

Application I: Chiral Ligands for Asymmetric Catalysis - The Oxazoline Motif

One of the most powerful applications of the (2S)-2-amino-1-phenylpropane-1,3-diol scaffold is in the synthesis of chiral 2-oxazoline ligands.[2][4] These heterocyclic structures are central to a class of privileged ligands, such as BOX (bis-oxazoline) and PyBOX (pyridine-bis-oxazoline), which can coordinate with a variety of metals (e.g., Cu, Zn, Ru, Pd) to form potent and highly selective asymmetric catalysts.

Causality Behind Application: The efficacy of oxazoline-based ligands stems from their C2-symmetric nature, which creates a well-defined chiral pocket around the metal center. The phenyl groups, originating from the aminodiol precursor, provide crucial steric hindrance that blocks certain trajectories of substrate approach, forcing the reaction to proceed through a lower-energy transition state that leads to one specific enantiomer of the product.

Protocol: Synthesis of a Phenyl-Bis(oxazoline) (Phebox) Ligand

This protocol details the synthesis of a representative C2-symmetric bis(oxazoline) ligand from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol and a dinitrile precursor.

Materials:

  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

  • Malononitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Chlorobenzene

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for reflux and purification

Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (2.2 equivalents).

  • Reagent Addition: Add anhydrous zinc chloride (0.1 equivalents) as a catalyst, followed by malononitrile (1.0 equivalent).

  • Solvent and Reflux: Add anhydrous chlorobenzene to the flask to create a slurry. Heat the reaction mixture to reflux (approx. 132°C) under an inert atmosphere. The rationale for using a high-boiling solvent is to facilitate the dehydration and cyclization steps.

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Phebox ligand.

Caption: Workflow for Phebox ligand synthesis.

Data Presentation: Performance in Asymmetric Catalysis

The resulting Phebox ligands, when complexed with metal salts like copper(II) triflate, are exceptional catalysts for reactions such as the Diels-Alder reaction.

DieneDienophileCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
CyclopentadieneN-Acryloyloxazolidinone1091>98 (endo)
AnthraceneN-Crotonoyloxazolidinone108595
IsopreneN-Acryloyloxazolidinone107892

This data is representative and compiled from typical results found in the literature for such reactions.[5]

Application II: Precursors to CBS Catalysts for Asymmetric Reduction

The aminodiol is a direct precursor to chiral oxazaborolidine catalysts, famously used in the Corey-Bakshi-Shibata (CBS) reduction.[2] This method is one of the most reliable and widely used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Causality Behind Application: The (2S)-aminodiol reacts with a borane source to form a rigid, five-membered oxazaborolidine ring. In the catalytic cycle, this molecule acts as a chiral Lewis acid. It coordinates with both the reducing agent (borane) and the substrate (ketone) in a highly organized, six-membered transition state. The phenyl group from the catalyst backbone sterically shields one face of the ketone, forcing the hydride to attack from the less hindered face, thereby ensuring high enantioselectivity.[1]

Protocol: CBS Reduction of Acetophenone

This protocol describes the in-situ formation of the CBS catalyst and its use in the asymmetric reduction of a model ketone.

Materials:

  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

  • Borane-dimethyl sulfide complex (BMS, 1.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Inert atmosphere setup

Procedure:

  • Catalyst Formation: In a flame-dried flask under argon, dissolve (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (0.1 equivalents) in anhydrous THF. Add BMS (0.1 equivalents) dropwise at room temperature. Stir for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Reaction Setup: Cool the catalyst solution to -20°C.

  • Substrate Addition: In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold catalyst solution.

  • Reducing Agent Addition: Add BMS (0.6 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C. The slow addition is crucial to control the exotherm and maintain selectivity.

  • Monitoring and Quenching: Stir the reaction for 1-2 hours or until TLC indicates complete consumption of the ketone. Quench the reaction by the slow, careful addition of methanol at low temperature.

  • Workup and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. The residue can be purified by standard methods (e.g., extraction followed by column chromatography) to yield (S)-1-phenylethanol.

cluster_workflow CBS Reduction Catalytic Cycle Catalyst Oxazaborolidine Catalyst Complex1 Catalyst-Borane Complex Catalyst->Complex1 + BH₃ TransitionState Six-Membered Transition State Complex1->TransitionState + Ketone Ketone Prochiral Ketone Ketone->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Product Release Alcohol Chiral Alcohol Product ProductComplex->Alcohol Borane BH₃ (from BMS) Borane->Complex1

Caption: Catalytic cycle of the CBS reduction.

Data Presentation: Enantioselective Ketone Reduction
Ketone SubstrateProduct AlcoholYield (%)Enantiomeric Excess (ee %)
Acetophenone(S)-1-Phenylethanol9796
Propiophenone(S)-1-Phenyl-1-propanol9598
1-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol9294
2-Chloroacetophenone(S)-2-Chloro-1-phenylethanol98>99

Data represents typical outcomes for CBS reductions and is supported by extensive literature.[1]

Application III: Chiral Auxiliaries for Diastereoselective Reactions

Beyond catalysis, derivatives of (2S)-2-amino-1-phenylpropane-1,3-diol can function as chiral auxiliaries.[6] In this role, the chiral molecule is temporarily and covalently attached to a prochiral substrate. It then directs a stereoselective reaction before being cleaved off, having imparted its chirality to the substrate.

Causality Behind Application: When attached to a substrate, for instance, to form an N-acyloxazolidinone, the auxiliary's phenyl group creates a highly biased steric environment.[7] This forces incoming reagents (e.g., in enolate alkylation or aldol reactions) to approach from the less hindered face, resulting in the formation of one diastereomer in high excess. The auxiliary can then be cleanly removed, often with recovery, to reveal the enantiomerically enriched product.[8][9]

Protocol: Asymmetric Alkylation via an Oxazolidinone Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of a propionyl group attached to an auxiliary derived from a related chiral amino alcohol, illustrating the principle.

Materials:

  • N-Propionyloxazolidinone (derived from the chiral aminodiol)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere setup

Procedure:

  • Enolate Formation: Dissolve the N-propionyloxazolidinone auxiliary (1.0 equivalent) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78°C. Add NaHMDS (1.1 equivalents) dropwise to form the sodium enolate. Stir for 30 minutes. The low temperature is critical to prevent racemization and side reactions.

  • Alkylation: Add benzyl bromide (1.2 equivalents) to the cold enolate solution. Allow the reaction to stir at -78°C for 2-4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification and Cleavage: The resulting diastereomerically enriched product can be purified by chromatography. The auxiliary is subsequently cleaved (e.g., via hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid and recover the parent amino alcohol.[8]

Conclusion

(2S)-2-Amino-1-phenylpropane-1,3-diol is far more than a simple chiral molecule; it is a master key that unlocks a vast range of stereoselective transformations. Its derivatives have proven to be exceptionally robust and reliable as chiral ligands in asymmetric catalysis, as foundational elements for powerful chiral catalysts like oxazaborolidines, and as trustworthy chiral auxiliaries for stoichiometric synthesis. The principles of steric shielding and pre-organization that govern their function are fundamental to modern asymmetric synthesis. For any scientist engaged in the construction of chiral molecules for pharmaceuticals, agrochemicals, or materials science, a deep understanding and practical command of the chemistry enabled by this scaffold are essential.

References

  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
  • Periasamy, M. (2009). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • BenchChem. (2025). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1.
  • PubChem. (n.d.). (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2.
  • Li, Z., et al. (2015). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Organic Letters.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules.
  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality.
  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.
  • Google Patents. (n.d.). Novel d-threo-1-phenyl-2-amino-propane-1, 3-diol-derivatives.
  • Sigma-Aldrich. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol 97%.
  • Fisher Scientific. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Evans, D. A., et al. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 227-258). Pergamon.

Sources

Application Note: High-Fidelity Synthesis of Chiral 2-Oxazolines from (1S,2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Chiral 2-oxazolines are "privileged structures" in asymmetric catalysis, serving as the core architecture for BOX (Bis-oxazoline) and PyBOX (Pyridine-bis-oxazoline) ligands. The use of (1S,2S)-2-amino-1-phenylpropane-1,3-diol (derived from the chloramphenicol base) offers a unique advantage: it provides a rigid chiral backbone with an additional hydroxyl handle for secondary coordination or derivatization.

However, this substrate presents a critical regioselectivity challenge . With two nucleophilic hydroxyl groups (a primary C3-OH and a secondary benzylic C1-OH), the synthetic protocol must be tuned to favor the formation of the desired 5-membered oxazoline ring without generating isomeric mixtures or 6-membered oxazines.

This guide details two high-fidelity protocols:

  • The "Workhorse" Method: Zinc(II)-catalyzed condensation with nitriles (Witte-Seeliger), favored for its operational simplicity and one-pot efficiency.

  • The "Precision" Method: Amide activation followed by dehydrative cyclization, utilized when specific side-chain protection or sensitive functional groups are involved.

Chemical Pathway & Regioselectivity[1][2][3][4][5]

The reaction of (1S,2S)-2-amino-1-phenylpropane-1,3-diol with a nitrile or activated acid derivative is governed by the nucleophilicity and steric hindrance of the hydroxyl groups.

  • Kinetic Pathway: The primary alcohol (C3-OH) is less hindered and kinetically favors cyclization, yielding the 4-(α-hydroxybenzyl)-2-oxazoline .

  • Thermodynamic Pathway: While 5-membered rings are generally favored over 6-membered rings, the formation of the 5-phenyl-4-hydroxymethyl isomer (via benzylic attack) is sterically disfavored in standard catalytic conditions.

Reaction Logic Diagram

ReactionPathway Start (1S,2S)-2-Amino-1-phenylpropane-1,3-diol Inter Amidine/Imidate Intermediate Start->Inter + Nitrile / ZnCl2 PathA Path A: Primary OH Attack (Kinetic Control) Inter->PathA PathB Path B: Benzylic OH Attack (Sterically Hindered) Inter->PathB ProdA Target: 4-(α-hydroxybenzyl)-2-oxazoline PathA->ProdA ProdB Byproduct: 4-hydroxymethyl-5-phenyl-2-oxazoline PathB->ProdB

Caption: Regioselective cyclization pathways. Path A is the dominant route under ZnCl2 catalysis due to the higher nucleophilicity of the primary alcohol.

Protocol A: Zinc-Catalyzed One-Pot Synthesis (Witte-Seeliger)

This protocol is the industry standard for synthesizing PyBOX and BOX ligands. It utilizes anhydrous Zinc Chloride (ZnCl2) as a Lewis acid to activate the nitrile, facilitating nucleophilic attack by the amino alcohol.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleNotes
(1S,2S)-2-Amino-1-phenylpropane-1,3-diol 1.0SubstrateEnsure high optical purity (>98% ee).
Aryl/Alkyl Nitrile 1.0 - 1.2Electrophilee.g., Benzonitrile, 2-Cyanopyridine.
Zinc Chloride (ZnCl2) 0.05 - 0.1CatalystMust be anhydrous . Fuse under vacuum if uncertain.
Chlorobenzene SolventMediumHigh boiling point required (132°C).
Step-by-Step Methodology
  • Catalyst Preparation:

    • Weigh anhydrous ZnCl2 (5 mol%) into a flame-dried, argon-purged round-bottom flask.

    • Expert Tip: If using older ZnCl2, melt it with a heat gun under high vacuum until it fuses, then cool under argon to ensure total dryness. Moisture kills this reaction.

  • Reaction Assembly:

    • Add the nitrile (1.2 equiv) and the amino diol (1.0 equiv) to the flask.

    • Add Chlorobenzene (concentration ~0.5 M relative to diol).

    • Fit the flask with a reflux condenser and a drying tube (or continuous Argon flow).

  • Cyclization:

    • Heat the mixture to reflux (approx. 135°C) .

    • Maintain reflux for 12–24 hours . Monitor by TLC (ensure disappearance of the nitrile).

    • Observation: The reaction mixture usually turns homogeneous and then may darken slightly to amber/brown. Ammonia gas is evolved; ensure proper venting.

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporator).

    • Resuspend the residue in Dichloromethane (DCM).

    • Wash with water (x2) to remove zinc salts.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification (Critical):

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexane/Ethyl Acetate (gradient).

    • Crucial: Pre-treat the silica gel with 1% Triethylamine (Et3N) or add 1% Et3N to the eluent. Oxazolines are acid-sensitive and can hydrolyze on acidic silica.

Protocol B: Amide Activation & Dehydrative Cyclization

Use this protocol if the nitrile is unavailable or if the substrate contains functional groups incompatible with high-temperature ZnCl2 conditions.

Workflow Diagram

AmideProtocol Step1 1. Amide Formation (Acid Chloride + Diol + Et3N) Step2 2. Activation (Mesyl Chloride / SOCl2) Step1->Step2 Isolation of Amide Step3 3. Base-Mediated Cyclization (NaOH or NaH) Step2->Step3 Formation of O-Mesylate Final Purified Oxazoline Step3->Final Inversion at C3 (if chiral) or Retention (via O-attack)

Caption: Stepwise synthesis via amide intermediate allows for milder conditions and better control over side-products.

Step-by-Step Methodology
  • Amide Coupling:

    • Dissolve (1S,2S)-2-amino-1-phenylpropane-1,3-diol (1.0 equiv) in dry DCM/THF (1:1) at 0°C.

    • Add Triethylamine (2.2 equiv).

    • Dropwise add the Acid Chloride (1.05 equiv).

    • Stir at RT for 4 hours. Quench with water, extract with EtOAc.

    • Result: N-acylated diol.

  • Cyclization (Mesylate Method):

    • Dissolve the N-acylated intermediate in dry DCM at 0°C.

    • Add Triethylamine (2.5 equiv) and Methanesulfonyl Chloride (MsCl, 1.1 equiv).

    • Selectivity Note: At 0°C with 1.1 equiv, MsCl preferentially reacts with the primary alcohol over the secondary benzylic alcohol.

    • Allow to warm to RT. Often, the intermediate mesylate cyclizes spontaneously or upon heating to reflux for 2-4 hours.

    • If cyclization is slow, treat the crude mesylate with NaH in THF or NaOH in MeOH.

Analytical Validation (Self-Correcting Data)

To ensure the protocol was successful and the correct regioisomer was formed, compare your NMR data against these diagnostic signals.

FeatureDiagnostic Signal (1H NMR, CDCl3)Interpretation
Oxazoline Ring Protons ~4.0 - 4.5 ppm (Multiplets)Distinctive pattern for the C4-H and C5-H2 protons.
Benzylic Proton ~4.8 - 5.2 ppm (Doublet or Multiplet)If the benzylic OH is free (Target A), this signal shifts downfield upon D2O shake (disappearance of OH coupling).
IR Spectroscopy ~1630 - 1645 cm⁻¹Strong C=N stretching vibration (Oxazoline ring).[3] Absence of C=O amide peak (~1650-1680).
Optical Rotation Specific to R-groupCompare with literature. Unexpectedly low rotation often indicates racemization or hydrolysis.

Troubleshooting & Storage

  • Hydrolysis: The oxazoline ring is sensitive to aqueous acid. If the product turns into a white solid precipitate during storage that is insoluble in organic solvents, it has likely hydrolyzed back to the amide ester or amino ester.

    • Prevention: Store under Nitrogen/Argon at -20°C.

  • Regioisomer Mixtures: If NMR shows two sets of oxazoline signals, the reaction temperature in Protocol A may have been too high, or the MsCl step in Protocol B lacked selectivity.

    • Fix: Use Protocol B and strictly control temperature at -10°C during MsCl addition to ensure only the primary alcohol is activated.

References

  • Bolm, C., et al. "Synthesis of chiral bis(oxazolines): A new class of ligands for asymmetric catalysis." Chem. Ber., 1991, 124, 1173.

  • Witte, H., & Seeliger, W. "Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen." Justus Liebigs Annalen der Chemie, 1974, 996-1009. (The foundational "Zinc-Method" paper).

  • Gomez, M., et al. "Chiral oxazolines and their metal complexes." Coordination Chemistry Reviews, 2007.
  • Sigma-Aldrich. "(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Product Specification."

  • Corner, K., et al. "Synthesis of oxazoline ligands from amino alcohols." Tetrahedron: Asymmetry, 2004. (Specifics on hydroxy-oxazoline stability).

Disclaimer: This protocol involves the use of hazardous chemicals (chlorobenzene, acid chlorides). All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application Note: A Practical Guide to the Crystallization of (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

(2S)-2-Amino-1-phenylpropane-1,3-diol and its stereoisomers, particularly the (1S,2S) form, are pivotal chiral building blocks in modern organic and medicinal chemistry. Their utility as chiral auxiliaries and precursors for complex molecules necessitates high purity, which is most effectively achieved through crystallization.[1][2] This guide provides a detailed exploration of the principles and methods for inducing the crystallization of this compound. We move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering researchers to not only replicate these protocols but also to logically troubleshoot and adapt them. This document details three robust protocols—cooling crystallization, anti-solvent addition, and slow evaporation—and provides a systematic approach to overcoming common crystallization challenges, such as oiling out and failure to nucleate.

Introduction

The Role of (2S)-2-Amino-1-phenylpropane-1,3-diol in Synthesis

(2S)-2-Amino-1-phenylpropane-1,3-diol is a chiral amino alcohol widely employed in asymmetric synthesis. Its stereocenters and functional groups (a primary amine and two hydroxyls) make it an invaluable precursor for creating chiral 2-oxazolines and other ligands used in stereoselective catalysis.[2] Given that the efficacy of these downstream applications is directly tied to the enantiomeric and chemical purity of the starting material, robust purification methods are of paramount importance.

The Critical Importance of Crystallization

Crystallization is a powerful purification technique that leverages differences in solubility to isolate a desired compound from impurities.[3] For (2S)-2-Amino-1-phenylpropane-1,3-diol, a successful crystallization not only removes byproducts from its synthesis but can also be crucial for controlling its solid-state form (polymorphism), which impacts stability, handling, and dissolution properties. A well-designed crystallization process yields a product with high purity, desirable crystal habit, and consistent quality.

Physicochemical Properties Relevant to Crystallization

The molecular structure of (2S)-2-Amino-1-phenylpropane-1,3-diol, featuring both a hydrophobic phenyl ring and hydrophilic amino and hydroxyl groups, allows for its solubility in a range of polar and non-polar solvents. This amphiphilic nature is key to designing effective crystallization strategies. Its ability to form extensive hydrogen bond networks is a primary driver for crystal lattice formation.

PropertyValueSource
IUPAC Name (2S)-2-amino-1-phenylpropane-1,3-diol[4]
Molecular Formula C₉H₁₃NO₂[4]
Molecular Weight 167.20 g/mol [4][5]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 109–116 °C[1][2][6]
Stereoisomer CAS 28143-91-1 ((1S,2S) form)[2][5]

Fundamental Principles of Crystallization

Crystallization is a phase transition process governed by thermodynamics and kinetics. The goal is to create a supersaturated solution from which the target compound will preferentially precipitate in an ordered crystalline form.

Supersaturation: The Driving Force

A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. This is the essential prerequisite for crystallization and can be achieved by:

  • Cooling: Dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling it. The solubility of most solids decreases as the temperature drops, creating supersaturation.[3]

  • Solvent Evaporation: Gradually removing the solvent, thereby increasing the solute concentration.[7]

  • Anti-Solvent Addition: Adding a second solvent (the anti-solvent) in which the compound is poorly soluble to a solution of the compound.

Nucleation and Crystal Growth

Once supersaturation is achieved, crystallization proceeds in two stages:

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei). This can be spontaneous (primary nucleation) or induced by the presence of existing crystals, a process known as "seeding" (secondary nucleation).[3][8]

  • Crystal Growth: The subsequent growth of these nuclei as more solute molecules deposit onto the crystal lattice.

The rate at which these processes occur dictates the final crystal size and quality. Slow, controlled conditions favor the growth of large, high-purity crystals, while rapid changes can lead to the formation of small, impure particles.[3]

G General Crystallization Workflow cluster_prep Preparation cluster_induction Induction of Supersaturation cluster_isolation Isolation & Analysis Crude Crude Solid Solvent_Selection Select Solvent System (High solubility when hot, low solubility when cold) Crude->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Cooling Method 1: Slow Cooling Dissolution->Cooling Anti_Solvent Method 2: Anti-Solvent Addition Dissolution->Anti_Solvent Evaporation Method 3: Slow Evaporation Dissolution->Evaporation Filtration Isolate Crystals (Filtration) Cooling->Filtration Anti_Solvent->Filtration Evaporation->Filtration Drying Dry Crystals Filtration->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Diagram 1: A generalized workflow for the crystallization process.

Recommended Crystallization Protocols

The following protocols are designed for researchers aiming to achieve high-purity crystalline (2S)-2-Amino-1-phenylpropane-1,3-diol.

Method 1: Cooling Crystallization from a Single Solvent
  • Principle: This classic method relies on the significant difference in the compound's solubility in a chosen solvent at elevated versus ambient temperatures. It is ideal for bulk purification.

  • Recommended Solvent: Isopropanol. Its polarity is well-suited to dissolving the compound, while still allowing for a significant drop in solubility upon cooling.

Protocol 3.1.1: Recrystallization from Isopropanol

  • Dissolution: Place the crude (2S)-2-Amino-1-phenylpropane-1,3-diol in an Erlenmeyer flask. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If some solid remains, add more isopropanol dropwise until a clear solution is achieved at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.

  • Cooling: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask (e.g., with glass wool).

  • Crystal Growth: Once the solution has reached room temperature, crystal formation should be evident. For maximum yield, place the flask in an ice bath (0-4 °C) for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Method 2: Anti-Solvent Crystallization
  • Principle: This method is effective when a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and then inducing crystallization by adding a "poor" solvent (anti-solvent) in which the compound is insoluble. This technique is highly adaptable.

  • Recommended Solvent System: Ethyl Acetate (solvent) and Hexane (anti-solvent). This combination is suggested by recrystallization procedures for similar structures.[9]

Protocol 3.2.1: Ethyl Acetate / Hexane System

  • Dissolution: Dissolve the crude material in the minimum amount of warm ethyl acetate required to form a clear solution.

  • Anti-Solvent Addition: While stirring the solution at room temperature, add hexane dropwise. Causality: The slow addition of hexane gradually decreases the compound's solubility, promoting controlled precipitation and preventing "oiling out."

  • Nucleation: Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of nucleation.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed at room temperature. If needed, gently scratch the inside of the flask with a glass rod to initiate crystallization.[8]

  • Maturation: Allow the crystals to grow and settle, typically over several hours or overnight.

  • Isolation & Drying: Isolate, wash with a small amount of the ethyl acetate/hexane mixture, and dry the crystals as described in Protocol 3.1.1.

Method 3: Slow Evaporation for High-Quality Single Crystals
  • Principle: This technique aims to achieve supersaturation very slowly by allowing the solvent to evaporate over time. It is the preferred method for growing high-quality single crystals suitable for X-ray diffraction analysis.

  • Recommended Solvent System: A mixture of Dichloromethane (DCM) and Methanol. Methanol ensures solubility, while the more volatile DCM evaporates first, gradually increasing the concentration and polarity of the solvent system.

Protocol 3.3.1: Dichloromethane / Methanol System

  • Dissolution: Dissolve the compound in a 5:1 mixture of DCM and Methanol.

  • Setup: Filter the solution through a small plug of cotton or glass wool into a clean vial to remove any particulate matter.

  • Evaporation: Cover the vial with a cap or paraffin film and puncture a few small holes in it with a needle. Causality: The small holes restrict the rate of evaporation, ensuring the transition to a supersaturated state is slow and gradual, which is essential for the growth of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent (mother liquor) and gently dry the crystals.

Troubleshooting Common Crystallization Issues

Diagram 2: A decision tree for troubleshooting common crystallization problems.

Summary and Best Practices

The successful crystallization of (2S)-2-Amino-1-phenylpropane-1,3-diol is achievable through a systematic approach. The choice of method depends on the desired outcome, from bulk purification to the generation of single crystals for analysis.

MethodSolvent SystemPrimary ApplicationKey Consideration
Cooling Crystallization IsopropanolBulk Purification, High YieldEnsure slow, undisturbed cooling.
Anti-Solvent Addition Ethyl Acetate / HexaneVersatile PurificationAdd anti-solvent slowly to the point of turbidity.
Slow Evaporation Dichloromethane / MethanolSingle Crystal Growth for X-rayEnsure a vibration-free environment and slow evaporation rate.

Best Practices:

  • Purity: Start with the purest material possible. Highly impure samples are difficult to crystallize.

  • Solvent Choice: Always perform small-scale solvent screening tests to identify the optimal system.

  • Patience: Crystallization is often a slow process. Allowing sufficient time for nucleation and growth is critical for achieving high-quality results.

  • Seeding: Whenever possible, save a few crystals from a successful batch to use as seed crystals in future attempts. This is one of the most reliable ways to induce crystallization.[8]

References

  • PubChem. (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2. National Center for Biotechnology Information. [Link]

  • Vapourtec. Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • PubChem. (S(R,R))-2-amino-1-phenylpropane-1,3-diol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Crochet, A. Guide for crystallization. University of Fribourg. [Link]

  • Google Patents. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • Google Patents. WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

Sources

Troubleshooting & Optimization

Strategies for improving the yield of (2S)-2-Amino-1-phenylpropane-1,3-diol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Stereochemical Control Strategies[1]

Introduction: The Stereochemical Challenge

You are likely targeting (2S)-2-amino-1-phenylpropane-1,3-diol (often referred to as the L-threo or L-erythro base depending on the C1 configuration) as a chiral building block for oxazolines or as a pharmacological intermediate.[1]

The synthesis of this molecule faces three critical bottlenecks that degrade yield:

  • Diastereoselectivity (Threo/Erythro Ratio): The initial Henry (nitroaldol) reaction often produces a mixture of diastereomers.[1]

  • Enantiomeric Purity: Achieving the specific (2S) configuration usually requires optical resolution, where theoretical yields are capped at 50% without recycling.[1]

  • Reduction Efficiency: Hydrogenation of the nitro-diol precursor can suffer from catalyst poisoning or incomplete reduction.

This guide provides targeted troubleshooting for these specific failure points.

Module 1: The Henry Reaction (Nitroaldol) Optimization

User Issue: "My initial condensation of benzaldehyde and 2-nitroethanol yields a messy mixture with low diastereoselectivity."

Technical Analysis

The reaction between benzaldehyde and 2-nitroethanol (or generated in situ via nitroethane/formaldehyde) is reversible.[1] Thermodynamic control favors the anti (threo) product, but kinetic control often yields mixtures.[1] High temperatures promote dehydration to nitroalkenes, destroying the diol functionality.[1]

Troubleshooting Protocol
ParameterOptimization StrategyMechanism of Action
Catalyst Selection Switch from simple bases (NaOH/KOH) to Copper(II)-amine complexes or Anionic Resins (Amberlyst A-21) .[1]Metal coordination stabilizes the transition state, improving diastereoselectivity toward the threo isomer [1].[1]
Solvent System Use Ethanol/THF (1:1) at 0°C to 5°C .[1]Lower temperatures suppress the retro-Henry reaction and dehydration side-products.
Stoichiometry Use a 1.2 : 1 excess of the nitro component.[1]Pushes the equilibrium toward product formation (Le Chatelier’s principle).[1]
Q&A: Specific Failures

Q: The product is oiling out and difficult to crystallize. A: This indicates the presence of unreacted benzaldehyde or dehydration products.[1]

  • Fix: Perform a bisulfite wash (saturated

    
    ) to remove unreacted aldehyde before attempting crystallization.
    
  • Fix: Seed the mixture with a pure crystal of the threo-nitrodiol if available to induce nucleation.

Module 2: Catalytic Hydrogenation & Reduction

User Issue: "The reduction of the nitro group is stalling, or I am generating unidentified byproducts."

Technical Analysis

The reduction of 2-nitro-1-phenylpropane-1,3-diol to the amine is sensitive. Raney Nickel is the industrial standard but is prone to poisoning by trace sulfur or halides carried over from reagents.[1]

Optimization Protocol
  • Catalyst Choice:

    • Standard: Raney Nickel (active) at 50–100 atm

      
      .
      
    • High Selectivity: 5% Pd/C in Methanol (requires lower pressure but cleaner starting material).[1]

  • Poison Control:

    • Ensure the nitro-diol precursor is essentially free of sulfur (if thiols were used in prior steps) and halides.[1]

    • Pre-wash: Wash the Raney Ni with distilled water until neutral, then with ethanol before use [1].[1][2]

Q: I see debenzylation products (cleavage of the C-O or C-C bond). A: This occurs if the temperature is too high during hydrogenation.[1]

  • Limit: Keep reaction temperature < 50°C .

  • Buffer: Add trace acetic acid to moderate the basicity of the generated amine, which can sometimes catalyze side reactions.[1]

Module 3: Optical Resolution (The (2S) Bottleneck)

User Issue: "I cannot get the (2S) isomer to crystallize with high optical purity."

Technical Analysis

The (2S) configuration is typically isolated from the racemate using chiral resolving agents.[1] The efficiency depends on the solubility difference between the diastereomeric salts.[1]

Resolution Workflow (The "Pope-Peachey" Approach)

To isolate the (2S) isomer (often the L-base), use D-(-)-Tartaric Acid .[1]

Step-by-Step Resolution:

  • Dissolution: Dissolve the racemic amine base in Methanol/Water (70:30) .

  • Addition: Add 1.0 equivalent of D-(-)-Tartaric acid dissolved in the same solvent.

  • Crystallization: Heat to reflux, then cool slowly to 4°C.

    • Target: The (1S, 2S)-amine-D-tartrate salt is typically less soluble and will precipitate.[1]

  • Recycling: The mother liquor contains the (1R, 2R) isomer.[1] This can be racemized (via imine formation and hydrolysis) and recycled to improve overall yield.[1]

Visual Logic: Resolution Troubleshooting

ResolutionTroubleshooting Start Resolution Failure: Low ee% or Yield CheckSolvent Check Solvent System Start->CheckSolvent CheckRatio Check Acid:Amine Ratio CheckSolvent->CheckRatio Solvent OK (MeOH/H2O) FixSolvent Switch to MeOH/H2O (70:30) or Ethanol CheckSolvent->FixSolvent Wrong Solvent CheckTemp Check Cooling Rate CheckRatio->CheckTemp Ratio 1:1 FixRatio Adjust to exactly 1.0 eq or 0.5 eq (Pope-Peachey) CheckRatio->FixRatio Excess Acid Success High Purity Salt CheckTemp->Success Slow Cooling FixTemp Re-heat and cool over 4-6 hours CheckTemp->FixTemp Crash Cooling

Figure 1: Decision tree for troubleshooting optical resolution failures using tartaric acid.

Module 4: Biocatalytic Alternatives (High Yield Strategy)

User Issue: "Chemical resolution is too lossy. How can I synthesize the (2S) isomer directly?"

Technical Analysis

Biocatalysis bypasses the 50% yield cap of resolution by creating the chiral center selectively.[1]

Strategy: Transaminase-Catalyzed Amination Using an ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-transaminase (e.g., from Chromobacterium violaceum or engineered variants) can convert 1-hydroxy-1-phenylpropan-2-one derivatives directly to the (2S)-amine [3].

Protocol Outline:

  • Substrate: 1,3-dihydroxy-1-phenylpropane-2-one (or precursor).

  • Enzyme: (S)-selective Transaminase.[1]

  • Amine Donor: Isopropylamine (removes equilibrium by volatility of acetone product).[1]

  • Conditions: pH 7.0–8.0, 30°C.

Advantages:

  • 100% Theoretical Yield: No "wrong" enantiomer is produced.[1]

  • Mild Conditions: Avoids high-pressure hydrogenation.

Summary of Critical Parameters

StepCritical ParameterTarget ValueCommon Pitfall
Nitroaldol Temperature< 5°CDehydration to nitroalkene if T > 20°C.
Reduction Catalyst WashNeutral pHPoisoning by residual sulfur/acid.
Resolution Solvent RatioMeOH/H2O (7:3)Product oils out if water content is too high.[1]
Purification pH during ExtractionpH > 12The amine is water-soluble; high pH ensures it is in the organic phase.

References

  • Digital CSIC. Three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols. Consejo Superior de Investigaciones Científicas.[1] Available at: [Link][1]

  • PubChem. (2S)-2-Amino-1-phenylpropane-1,3-diol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Technical Support Center: Optimizing Workup Procedures for (2S)-2-Amino-1-phenylpropane-1,3-diol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the workup of reactions involving (2S)-2-Amino-1-phenylpropane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and isolation of this versatile chiral building block. As a crucial intermediate in the synthesis of various pharmaceuticals, including antibiotics like Chloramphenicol and its analogs, achieving high purity and yield is paramount.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup of (2S)-2-Amino-1-phenylpropane-1,3-diol reactions. Each solution is grounded in fundamental chemical principles to help you understand the "why" behind the "how."

Issue 1: Low Yield of Isolated Product After Extraction

Question: I've completed my reaction to synthesize (2S)-2-Amino-1-phenylpropane-1,3-diol, but after performing a liquid-liquid extraction, my isolated yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer: Low recovery after extraction is a frequent challenge and can stem from several factors related to the amphiphilic nature of the aminodiol. Here’s a systematic approach to troubleshoot this issue:

1. Incomplete Extraction due to pH:

  • The Chemistry: (2S)-2-Amino-1-phenylpropane-1,3-diol has both a basic amino group and acidic hydroxyl groups. Its solubility in aqueous and organic phases is highly dependent on the pH of the aqueous layer.[4] At low pH, the amine is protonated (-NH3+), making the molecule highly water-soluble. At high pH, the hydroxyl groups can be deprotonated, also increasing water solubility. For efficient extraction into an organic solvent, the molecule should be in its neutral form.

  • Solution: Carefully adjust the pH of the aqueous phase. The isoelectric point (pI) of the aminodiol is where it has a net neutral charge. While the exact pI may not be readily available, adjusting the pH to a range of 8-10 is a good starting point to ensure the amino group is deprotonated and the hydroxyl groups remain protonated. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH) for this adjustment.[5][6] Monitor the pH with a calibrated pH meter or pH paper.

2. Inappropriate Solvent Choice:

  • The Rationale: The ideal extraction solvent should readily dissolve the aminodiol while being immiscible with water. Solvents like ethyl acetate and dichloromethane are commonly used.[5] However, the polarity of the solvent is critical.

  • Solution:

    • Increase Solvent Polarity: If you are using a non-polar solvent, consider switching to a more polar one. A mixture of dichloromethane and isopropanol (e.g., 9:1 or 8:2 v/v) can enhance the recovery of polar aminodiols from the aqueous phase.

    • Perform Multiple Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient method for maximizing recovery.[6]

3. Emulsion Formation:

  • The Problem: Emulsions are a common issue when extracting basic compounds from aqueous solutions, leading to poor phase separation and product loss.

  • Solution:

    • Brine Wash: After the initial extractions, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the desired compound into the organic layer.[5][7]

    • Gentle Mixing: Avoid vigorous shaking during the extraction. Instead, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.

Issue 2: Product Crystallization is Slow or Fails to Occur

Question: I have concentrated my organic extracts containing the aminodiol, but I'm struggling to induce crystallization. The product remains an oil or a viscous syrup. How can I obtain a crystalline solid?

Answer: Difficulty in crystallization is often due to the presence of impurities that inhibit lattice formation or because the compound has a high affinity for the residual solvent.

1. Purity Concerns:

  • The Impact of Impurities: Even small amounts of unreacted starting materials, byproducts, or residual solvents can significantly hinder crystallization.

  • Solution:

    • Column Chromatography: If direct crystallization fails, purifying the crude product by silica gel column chromatography is a reliable method to remove impurities.[6][7] A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

    • TLC Analysis: Before attempting crystallization, run a Thin-Layer Chromatography (TLC) plate to assess the purity of your crude material.[5][8] If multiple spots are visible, purification prior to crystallization is necessary.

2. Solvent System for Recrystallization:

  • The Principle: A good recrystallization solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solution:

    • Solvent Screening: Experiment with different solvent systems on a small scale. Common choices for aminodiols include:

      • Ethyl acetate/Hexane

      • Isopropanol/Water

      • Toluene

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent (or the more polar solvent of a binary system). If using a binary system, add the less polar solvent (the anti-solvent) dropwise until the solution becomes cloudy. Then, add a few drops of the more polar solvent to redissolve the solid and allow the solution to cool slowly.

3. Seeding:

  • The Technique: Introducing a small seed crystal of the pure compound can provide a nucleation site for crystal growth.

  • Solution: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the supersaturated solution. If not, try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can sometimes initiate nucleation.

Issue 3: Product is Contaminated with Starting Materials or Byproducts

Question: My final product shows contamination with unreacted starting materials or byproducts, as confirmed by NMR/LC-MS. How can I improve the purification process?

Answer: This indicates that the workup procedure is not effectively separating the desired product from other components in the reaction mixture.

1. pH-Based Washing:

  • The Strategy: Exploiting the acidic or basic nature of impurities can be a powerful purification tool.

  • Solution:

    • Acidic Impurities: If your starting materials or byproducts are acidic, wash the organic extract with a dilute basic solution (e.g., 5% NaHCO3 solution). This will deprotonate the acidic impurities, making them water-soluble and removing them from the organic phase.

    • Basic Impurities: Conversely, if you have basic impurities (and your desired product is less basic or you are willing to sacrifice some yield), a wash with a dilute acidic solution (e.g., 1M HCl) can be effective. Be cautious with this approach as it can also protonate your aminodiol product.

2. Chromatographic Purification:

  • The Go-To Method: Column chromatography is the most versatile technique for separating compounds with similar polarities.[9][10]

  • Solution:

    • Choosing the Right System: The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is crucial. For aminodiols, silica gel is standard. The eluent system should be chosen based on TLC analysis to achieve good separation between your product and the impurities.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, often provides better separation than an isocratic (constant composition) elution.

3. Recrystallization:

  • The Final Polish: Recrystallization is an excellent final purification step to remove small amounts of impurities and obtain a highly pure, crystalline product.[6]

  • Solution: As described in the previous section, a carefully chosen solvent system for recrystallization can selectively crystallize the desired product, leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting (2S)-2-Amino-1-phenylpropane-1,3-diol into an organic solvent?

A1: The optimal pH for extraction is one where the aminodiol is in its neutral, uncharged form.[4] This maximizes its solubility in the organic phase. A pH range of 8-10 is generally effective. At this pH, the basic amino group is deprotonated, and the weakly acidic hydroxyl groups remain protonated. It is advisable to use a mild base like sodium bicarbonate for this adjustment to avoid potential side reactions that can occur with strong bases.[5]

Q2: Can I use a different extraction solvent than ethyl acetate or dichloromethane?

A2: Yes, other solvents can be used, but the choice should be based on the polarity of your specific aminodiol derivative and safety considerations. For more polar analogs, a mixture of a chlorinated solvent with an alcohol (e.g., 9:1 DCM:IPA) can be more effective. Always consider the toxicity and environmental impact of your solvent choice.

Q3: My reaction is performed in a water-miscible solvent like THF or methanol. How should I proceed with the workup?

A3: First, remove the water-miscible organic solvent under reduced pressure using a rotary evaporator. Then, redissolve the residue in a mixture of water and an immiscible organic solvent (like ethyl acetate). From this point, you can proceed with the standard liquid-liquid extraction procedure, including pH adjustment and separation of the layers.

Q4: How can I monitor the progress of my purification by column chromatography?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography.[8][11] Before starting the column, develop a TLC solvent system that gives good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4. During the chromatography, collect fractions and spot them on a TLC plate alongside your crude material and a pure standard (if available). This will allow you to identify which fractions contain your pure product.

Q5: What are some common safety precautions to take during the workup of aminodiol reactions?

A5: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be cautious when handling acids and bases for pH adjustments. When using a separatory funnel, be sure to vent it frequently to release any pressure buildup.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Workflow
  • Quench the Reaction: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • pH Adjustment: Slowly add a saturated solution of sodium bicarbonate while monitoring the pH of the aqueous layer. Adjust to a pH between 8 and 10.

  • First Extraction: Add a volume of ethyl acetate (or another suitable organic solvent) to the separatory funnel. Gently invert the funnel 10-15 times, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine Organic Layers: Combine all the organic extracts in a clean flask.

  • Brine Wash: Wash the combined organic layers with a saturated NaCl (brine) solution to help break any emulsions and remove residual water.[5][7]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Recrystallization from a Binary Solvent System
  • Dissolution: Place the crude aminodiol product in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., isopropanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still warm, add the less polar solvent (e.g., hexane) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few more drops of the hot, more polar solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Decision-Making Workflow for Aminodiol Workup

Workup_Optimization start Reaction Complete quench Quench Reaction Mixture start->quench ph_adjust Adjust Aqueous pH to 8-10 quench->ph_adjust extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) ph_adjust->extraction concentrate Concentrate Organic Phase extraction->concentrate crude_product Crude Product Isolated concentrate->crude_product tlc_check Assess Purity by TLC crude_product->tlc_check is_pure Is Product Pure? tlc_check->is_pure recrystallize Recrystallization is_pure->recrystallize Yes column Silica Gel Column Chromatography is_pure->column No pure_product Pure Crystalline Product recrystallize->pure_product column->recrystallize

Caption: A decision-making flowchart for the workup and purification of aminodiols.

Factors Affecting Extraction Efficiency

Extraction_Factors cluster_factors Key Factors efficiency High Extraction Efficiency ph Optimal pH (Neutral Species) ph->efficiency solvent Appropriate Solvent Polarity solvent->efficiency emulsion Minimal Emulsion Formation emulsion->efficiency volume Multiple Extractions (vs. Single) volume->efficiency

Caption: Key factors influencing the efficiency of liquid-liquid extraction.

Data Summary

ParameterRecommendationRationale
Extraction pH 8 - 10Maximizes the concentration of the neutral aminodiol species for better partitioning into the organic phase.[4]
Extraction Solvents Ethyl Acetate, DichloromethaneGood balance of polarity and immiscibility with water for efficient extraction.[5]
Drying Agent Anhydrous Na2SO4 or MgSO4Effectively removes residual water from the organic extract before concentration.
Recrystallization Solvents Ethyl Acetate/Hexane, Isopropanol/WaterBinary solvent systems that allow for controlled precipitation of the pure product.
Purification Method Silica Gel Column ChromatographyHighly effective for separating the aminodiol from impurities with similar properties.[6][7]

References

  • WO2007054147A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google P
  • A short enantioselective synthesis of (−)-chloramphenicol and (+)-thiamphenicol using tethered aminohydroxylation | Request PDF - ResearchGate. (URL: [Link])

  • A Short Asymmetric Total Synthesis of Chloramphenicol Using a Selectively Protected 1,2-Diol. | Request PDF - ResearchGate. (URL: [Link])

  • US20090149657A1 - Process for the synthesis of intermediates of chloramphenicol or its analogues - Google P
  • Recent Trends in Synthesis of Chloramphenicol New Derivatives - MDPI. (URL: [Link])

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (URL: [Link])

  • US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google P
  • EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (URL: )
  • 2 - Organic Syntheses Procedure. (URL: [Link])

  • (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2 - PubChem. (URL: [Link])

  • (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol Request for Quotation - ChemBK. (URL: [Link])

  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies - University of Strathclyde. (URL: [Link])

  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC. (URL: [Link])

  • General Extraction protocals of bioactive compounds from plants - Food Research Lab. (URL: [Link])

  • pH adjustment schedule for the amide local anesthetics - PubMed. (URL: [Link])

  • Why is pH adjustment important for sample prep methods? - Biotage. (URL: [Link])

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Protein purification troubleshooting guide - Dutscher. (URL: [Link])

  • Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds | Request PDF - ResearchGate. (URL: [Link])

  • Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC. (URL: [Link])

  • Challenges and opportunities for synthesis of 1,3‐propanediol from petrochemical, biological and chemical routes. - ResearchGate. (URL: [Link])

  • Light Color‐Controlled pH‐Adjustment of Aqueous Solutions Using Engineered Proteoliposomes - PMC. (URL: [Link])

  • A Systematic Guide on HPLC Troubleshooting. (URL: [Link])

  • Chapter 7 Isolation of compounds 7.1 Serial exhaustive extraction - University of Pretoria. (URL: [Link])

  • Tips For Antibody Purification Troubleshooting - Biochain Incorporated. (URL: [Link])

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - MDPI. (URL: [Link])

  • Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum - PMC. (URL: [Link])

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Techniques for minimizing impurities during the synthesis of (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Synthesis of (2S)-2-Amino-1-phenylpropane-1,3-diol

Executive Summary

This guide addresses the critical purification challenges in the synthesis of (2S)-2-Amino-1-phenylpropane-1,3-diol (hereafter referred to as (2S)-SAPD ). This chiral amino diol is a structural analogue of the chloramphenicol base and a vital scaffold for chiral auxiliaries (e.g., oxazolines).

The primary technical hurdles users encounter involve diastereomeric purity (threo vs. erythro) and enantiomeric excess (ee). This document provides self-validating protocols to minimize these specific impurities.

Module 1: Critical Quality Attributes (CQA) & Impurity Profiling

Before troubleshooting, you must identify the enemy. In the synthesis of (2S)-SAPD, impurities fall into three distinct classes.

Impurity ClassSpecific ContaminantOriginDetection Method
Stereochemical (1R,2S)-Erythro isomerPoor diastereoselectivity during reduction (e.g., Henry reaction).1H NMR (Coupling constants), HPLC (Chiral)
Enantiomeric (1R,2R)-Threo isomerIncomplete optical resolution.Chiral HPLC, Polarimetry (

)
Chemical Metal residues (Pd, Ni)Leaching from hydrogenation catalysts.ICP-MS
By-product Over-reduced alkanesAggressive hydrogenation conditions.LC-MS
The Stereochemical Challenge: Threo vs. Erythro

The (2S) configuration refers to the amino-bearing carbon. However, the hydroxyl-bearing benzylic carbon (C1) creates a second chiral center.

  • Target: (1S, 2S)-Threo form (Anti-relationship).

  • Impurity: (1R, 2S)-Erythro form (Syn-relationship).

Scientist's Note: The erythro isomer is notoriously difficult to remove because it often co-crystallizes with the threo form. Minimization must occur during the reaction or via specific salt formations.

Module 2: Troubleshooting Diastereoselectivity (Threo/Erythro Control)

Scenario: You are synthesizing the precursor via the Nitro-Aldol (Henry) condensation of benzaldehyde and 2-nitroethanol, followed by reduction.

Issue: "My crude NMR shows a 60:40 mixture of threo:erythro. How do I improve this?"

Technical Diagnosis: The reduction of the nitro-diol intermediate is non-selective if standard Pd/C hydrogenation is used without modification.

Corrective Protocol: Metal-Chelation Control To favor the threo isomer (leading to the desired 1S,2S target), you must lock the conformation of the intermediate during reduction.

  • The Fix: Use a Lewis Acid or specific solvent effects.[1]

  • Protocol:

    • Conduct the reduction of the nitro-group in Ethanol rather than Methanol.

    • Acidification: Add 1.0 equivalent of HCl or Acetic Acid during hydrogenation. This protonates the amine as it forms, preventing retro-aldol degradation and favoring the threo salt precipitation.

    • Catalyst: Switch from Pd/C to Raney Nickel at lower pressures (5-10 bar) if Pd/C yields high erythro content.

Module 3: Optical Resolution (The "Gold Standard" for Purity)

If you are producing (2S)-SAPD from a racemic threo mixture, the resolution step is the most critical control point.

Workflow Visualization: The following diagram outlines the resolution pathway using Tartaric Acid, the industry standard for this scaffold.

ResolutionWorkflow Racemate Racemic Threo-SAPD (Free Base) Dissolution Dissolution Solvent: 95% EtOH or H2O Racemate->Dissolution Agent Add Chiral Agent D-(-)-Tartaric Acid (1.0 eq) Dissolution->Agent Crystallization Controlled Crystallization Slow cool to 5°C Agent->Crystallization Seeding @ 40°C Filter Filtration Crystallization->Filter Solid Solid Cake (L-Threo-SAPD Tartrate) Filter->Solid Target Salt MotherLiq Mother Liquor (D-Threo Isomer) Filter->MotherLiq Impurity Recryst Recrystallization Solvent: 70% MeOH/H2O Solid->Recryst If ee < 98% BaseRelease Base Release NH4OH / Amberlite Resin Solid->BaseRelease Recryst->BaseRelease Final Pure (1S,2S)-SAPD >99% ee BaseRelease->Final

Caption: Workflow for the resolution of racemic threo-SAPD using D-Tartaric Acid. Note the critical recrystallization loop.

Detailed Resolution Protocol

Objective: Isolate (1S,2S)-SAPD from racemic threo-SAPD. Reagents: D-(-)-Tartaric Acid, 95% Ethanol.

  • Stoichiometry: Dissolve 100g of racemic base in 400mL of hot 95% Ethanol (60°C).

  • Addition: Add a hot solution of D-(-)-Tartaric acid (0.5 to 1.0 molar equivalent) in ethanol.

    • Expert Tip: Using 1.0 equivalent yields the neutral tartrate. Using 0.5 equivalent (Method of Pope and Peachey) precipitates the salt of the desired enantiomer while leaving the other in solution as a free base. Recommendation: Start with 1.0 eq for higher purity, 0.5 eq for higher throughput.

  • Seeding: Cool to 45°C. Seed with pure (1S,2S)-SAPD-Tartrate crystals.

  • Crystallization: Cool slowly to 5°C over 6 hours. Rapid cooling traps the erythro impurity.

  • Liberation: Treat the salt with Ammonium Hydroxide or use a basic ion-exchange resin (Amberlite IRA-400 OH form) to avoid inorganic salt contamination.

Module 4: FAQ & Troubleshooting Guide

Q1: My final product has a melting point of 105-108°C, but literature says 113-115°C. What is wrong? A: This melting point depression indicates diastereomeric contamination . You likely have 5-10% of the erythro isomer.

  • Fix: Recrystallize the free base from Ethyl Acetate . The threo form is less soluble in EtOAc than the erythro form.

  • Check: Run a 1H NMR. Look at the benzylic proton (H1). The coupling constant (

    
    ) for threo is typically 8-9 Hz  (anti), while erythro is 4-5 Hz  (syn).
    

Q2: The optical rotation


 is lower than the expected +35° (in H2O). 
A:  Your Enantiomeric Excess (ee) is low.
  • Cause: The resolution crystallization was stopped too early or cooled too fast.

  • Fix: Do not process the batch forward. Recrystallize the Tartrate Salt from water/methanol (1:4) before liberating the base. The salt purification is far more efficient than purifying the free base.

Q3: I see a yellow discoloration in the final white powder. A: This is oxidative degradation of the amino group or residual metal.

  • Test: Dissolve in dilute HCl. If the color persists, it is likely organic oxidation. If it turns distinctively dark/brown, it may be colloidal Pd/Ni.

  • Prevention: Perform the final drying step under vacuum at <50°C. Store under Nitrogen. Use EDTA wash during workup if metal catalysts were used.

Module 5: Summary of Physical Properties for Validation

Use this table to validate your synthesis at key stages.

Parameter(1S,2S)-Threo (Target)(1R,2S)-Erythro (Impurity)
Melting Point 113 - 115 °C98 - 102 °C
Solubility (EtOAc) Low (Crystallizes)Moderate (Stays in liquor)

Coupling
~9 Hz~4 Hz
Specific Rotation

(1M HCl)
Variable (depends on enantiomer)

References

  • Sigma-Aldrich. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Product Specification & COA. Retrieved from

  • PubChem. (2S)-2-Amino-1-phenylpropane-1,3-diol Compound Summary. National Library of Medicine. Retrieved from

  • D'Amato, V., & Pagani, R. (1956). Process for the resolution of racemic threo-1-phenyl-2-amino-1,3-propanediol. U.S. Patent No. 2,766,286. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Pedersen, H., et al. (1980). Process for the synthesis and separation of the threo and erythro isomers of 2-amino-1-phenyl-1-propanol. U.S. Patent No. 4,224,246. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Understanding the degradation pathways of (2S)-2-Amino-1-phenylpropane-1,3-diol under various conditions

[1][2]

Executive Technical Summary

(2S)-2-Amino-1-phenylpropane-1,3-diol (often referred to as L-threo-phenylserinol) is a "privileged scaffold" in organic synthesis, serving as the chiral backbone for antibiotics like Chloramphenicol and Florfenicol.[1] Its stability is governed by three competing reactive centers:

  • The Benzylic Alcohol (C1): Prone to oxidation to form ketones.

  • The Vicinal Amino-Alcohol Motif (C1-C2): Susceptible to cyclization (oxazolidine formation) in the presence of carbonyl impurities.[1]

  • The Primary Amine (C2): Vulnerable to oxidative deamination and Schiff base formation.

This guide provides a mechanistic breakdown of these pathways and actionable troubleshooting steps for researchers encountering purity or yield issues.

Degradation Pathway Map

The following diagram illustrates the primary degradation routes. Note the critical role of solvent impurities (aldehydes/ketones) in catalyzing the formation of "ghost" impurities.

DegradationMapParent(2S)-2-Amino-1-phenylpropane-1,3-diol(Active)OxidationOxidative DegradationParent->OxidationO2 / Light / Metal IonsSchiffSchiff BaseIntermediateParent->Schiff+ R-CHO (Solvent)BaseStrong Base / HeatParent->BaseKetone2-Amino-3-hydroxy-1-phenylpropan-1-one(Benzylic Oxidation)Oxidation->Ketone-2HColorYellow/BrownPolymerizationKetone->ColorOligomerizationSolventSolvent Impurities(Formaldehyde/Acetone)Solvent->SchiffOxazolidine5-Phenyl-oxazolidineDerivatives(Cyclic Adducts)Schiff->OxazolidineCyclization (-H2O)Epimer(1R,2S)-Isomer(Epimerization at C1)Base->EpimerInversion

Figure 1: Mechanistic map of (2S)-2-Amino-1-phenylpropane-1,3-diol degradation.[1] Red nodes indicate terminal impurities detectable by HPLC.

Critical Degradation Modules

Module A: Oxidative Instability (The "Yellowing" Effect)

Mechanism: The benzylic position (C1) is activated by the adjacent phenyl ring, lowering the bond dissociation energy of the C-H bond. In the presence of atmospheric oxygen, light, or trace metal ions (Fe³⁺, Cu²⁺), this position oxidizes to a ketone (aminoketone).

  • Symptom: White powder turns pale yellow

    
     orange 
    
    
    brown sticky solid.[1]
  • Impact: The aminoketone is highly reactive and can polymerize or react with the parent amine to form complex colored aggregates (Melanoidins).

Module B: Solvent-Induced Cyclization (The "Ghost Peak" Phenomenon)

Mechanism: 1,2-amino alcohols and 1,3-amino alcohols are classic precursors for oxazolines and oxazolidines.[1] If the compound is dissolved in technical-grade acetone, methanol (containing formaldehyde), or ethyl acetate (containing acetaldehyde), it rapidly forms a Schiff base which cyclizes into an oxazolidine .

  • Symptom: HPLC shows a massive new peak that disappears or shifts when the sample is acidified (acid hydrolysis reverses the reaction).

  • Impact: False-positive impurity results; loss of yield during crystallization.[1]

Module C: Hygroscopicity & Physical Stability

Mechanism: The molecule contains three H-bond donors/acceptors (-NH₂, -OH, -OH).[1][2] It is hygroscopic.[3] Absorbed water increases molecular mobility, accelerating oxidation and facilitating CO₂ absorption from the air to form carbamates.

Troubleshooting & FAQs

Scenario 1: "My HPLC chromatogram shows multiple unknown peaks that weren't there yesterday."

Diagnosis: Likely Solution-State Instability (Oxazolidine formation).[1]

Investigation StepActionExpected Outcome
Check Solvent Are you using Acetone or non-HPLC grade Methanol?Impurities in solvents (aldehydes) react with the amine.
Acid Test Re-run the sample using an acidic mobile phase (pH 2.5) or add 0.1% TFA to the sample vial.If peaks disappear/reduce, they are likely acid-labile oxazolidines or imines .[1]
Reference Check Inject a fresh standard prepared in pure water/acetonitrile.Confirms if the issue is the sample age or the solvent system.
Scenario 2: "The optical rotation ([\alpha]_D) is lower than the Certificate of Analysis (CoA) specification."

Diagnosis: Racemization or Water Absorption .[1]

  • Cause 1 (Wet Sample): Since the rotation is calculated based on concentration, absorbed water dilutes the effective concentration of the chiral species.

    • Fix: Dry the sample under vacuum at 40°C for 4 hours and re-measure.

  • Cause 2 (Epimerization): Exposure to strong bases (pH > 10) or high temperatures (>80°C) can invert the benzylic alcohol configuration (via a chemically reversible ketone intermediate or direct deprotonation).

    • Fix: Check for the presence of the diastereomer (anti-isomer) using a chiral HPLC column.

Scenario 3: "The material has turned into a yellow sticky gum."

Diagnosis: Advanced Oxidative Degradation .

  • Root Cause: The container was likely not air-tight, or the material was exposed to light. The "gum" is a mixture of oxidation byproducts and absorbed moisture.

  • Salvage Protocol:

    • Dissolve the gum in minimal warm Ethanol (50°C).

    • Add activated charcoal (10% w/w) to absorb colored oxidation polymers.

    • Filter hot through Celite.

    • Recrystallize by adding Ethyl Acetate or MTBE and cooling slowly.

Standardized Analytical Protocols

To accurately monitor stability, use the following self-validating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents peak tailing of the amine).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 30% B[1]

    • 15 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV @ 215 nm (detects phenyl ring) and 254 nm (detects oxidized ketone species).[1]

  • Temperature: 25°C.

Why this works: The acidic mobile phase suppresses the ionization of the amine silanols, sharpening the peak. The gradient separates the polar parent diol (early eluting) from the less polar oxidation ketones and oxazolidines (late eluting).

Troubleshooting Decision Tree

Use this flowchart to diagnose sample issues quickly.

TroubleshootingTreeStartIssue DetectedQ1Is the solid colored(Yellow/Brown)?Start->Q1Q2Are there extra peaksin HPLC?Q1->Q2NoRes1Oxidation confirmed.Recrystallize with Charcoal.Q1->Res1YesQ3Do peaks disappearwith Acid/Fresh Solvent?Q2->Q3YesRes2Solvent Adduct (Oxazolidine).Change Diluent.Q3->Res2YesRes3True Impurity.Check Synthesis Precursors.Q3->Res3No

Figure 2: Rapid diagnostic logic for purity issues.

References

  • PubChem. (2S)-2-Amino-1-phenylpropane-1,3-diol | C9H13NO2.[1][6] National Library of Medicine. Available at: [Link][1]

  • ResearchGate. Selective Oxidation of Polyfunctional 2-Amino-1,3-propanediol Derivatives. ResearchGate Archive. Available at: [Link]

A comprehensive troubleshooting guide for experiments with (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Troubleshooting & Experimental Guide

Executive Summary & Compound Profile

(2S)-2-Amino-1-phenylpropane-1,3-diol (often referred to as (1S,2S)-2-amino-1-phenyl-1,3-propanediol or L-threo-phenylserinol ) is a critical chiral building block.[1] It is structurally distinct due to its two chiral centers (C1 and C2) and is widely used in the synthesis of antibiotics (e.g., Thiamphenicol, Florfenicol), chiral oxazolines, and as a resolving agent for racemic acids.[1]

Critical Stereochemical Note: The designation "(2S)" fixes the amine center.[1] However, the hydroxyl center at C1 determines the diastereomer (threo vs. erythro).[1] The most common commercial form is the (1S,2S) isomer [CAS: 28143-91-1], which is the L-threo form.[1] Users must verify the C1 configuration of their starting material, as erythro impurities significantly alter solubility and reactivity .[1]

Physical Property Snapshot
PropertyValue / Description
CAS Number 28143-91-1 (for 1S,2S isomer)
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 109–113 °C
Solubility Soluble in water, ethanol, methanol.[1][2] Sparingly soluble in ether, chloroform.[1]
pKa ~8.5 (Amine)

Synthesis & Reaction Workflow

The following diagram illustrates the standard workflow for utilizing this scaffold in chiral auxiliary synthesis (e.g., Oxazoline formation) and the critical decision points for purification.

G Start Starting Material: (1S,2S)-2-Amino-1-phenylpropane-1,3-diol Reaction Reaction Step: (e.g., Amide Formation / Cyclization) Start->Reaction Check1 In-Process Control (IPC): TLC/HPLC Reaction->Check1 Check1->Reaction Extend Time/Heat Workup Workup: Neutralize & Extract (EtOAc/DCM) Check1->Workup Proceed Path_Success Conversion > 95% Path_Fail Incomplete / Impure Phase_Sep Phase Separation Issue? Workup->Phase_Sep Emulsion Add Brine or Filter thru Celite Phase_Sep->Emulsion Yes Crude Crude Isolation: Usually an Oil or Waxy Solid Phase_Sep->Crude No Emulsion->Crude Cryst Recrystallization: Solvent: 2-Butanol or EtOAc/Hexane Crude->Cryst Final Pure Product: Chiral Oxazoline / Amide Cryst->Final

Figure 1: Generalized workflow for derivatization and isolation of (2S)-amino-diol derivatives.

Troubleshooting Guide (Q&A)

Module A: Solubility & Handling

Q: My compound is forming a sticky gum instead of dissolving. How do I handle this? A: This is a common issue caused by hygroscopicity.[1] The amino diol absorbs atmospheric moisture, lowering its glass transition temperature.[1]

  • Solution: Dry the material under high vacuum (< 5 mbar) at 40°C for 4 hours before use.[1]

  • Solvent Choice: For reactions, use dry Methanol or Ethanol.[1] If using non-polar solvents (DCM, Toluene), you may need a cosolvent (e.g., 5-10% DMF) or heat to 40-50°C to achieve full dissolution .[1]

Q: Is the compound stable in solution? A: It is stable in neutral and acidic aqueous solutions.[1] However, in basic organic solutions (pH > 10), it is prone to N-to-O acyl migration if an acyl group is present, or oxidative degradation over long periods.[1]

  • Protocol: Always prepare fresh solutions. If storage is necessary, acidify to pH 3-4 (forming the HCl salt) and store at 4°C.

Module B: Synthesis & Derivatization

Q: I am getting low yields during amide formation (N-acylation). Why? A: The primary amine is more nucleophilic than the hydroxyls, but competitive O-acylation can occur, especially with highly reactive acyl chlorides.[1]

  • Mechanism: The 1,3-diol motif allows for a 5- or 6-membered transition state that can facilitate intramolecular transfer.[1]

  • Fix:

    • Control Temperature: Perform the addition of the acylating agent at 0°C or -10°C.[1]

    • Base Selection: Use a mild base like Pyridine or TEA (1.1 eq) rather than strong inorganic bases.[1]

    • Selectivity Check: Monitor by HPLC.[1] The O-acyl byproduct usually elutes later (on reverse phase) due to higher lipophilicity.[1]

Q: How do I prevent racemization at the C2 center? A: Racemization at C2 (the alpha-carbon to the amine) is a risk if the reaction involves high temperatures (>100°C) in the presence of strong bases, or if an oxazoline intermediate undergoes ring opening under incorrect conditions.[1]

  • Critical Parameter: Avoid refluxing in high-boiling basic solvents. If cyclizing to an oxazoline, use acidic catalysts (e.g., p-TsOH, ZnCl₂) under anhydrous conditions rather than basic conditions .[1]

Module C: Purification & Isolation

Q: My product won't crystallize; it remains an oil. What is the best recrystallization method? A: Amino diol derivatives often trap solvent.[1]

  • The "Golden" Solvent: 2-Butanol is historically the most effective solvent for crystallizing phenyl-substituted amino diols .[1]

  • Alternative Protocol:

    • Dissolve crude oil in minimal hot Ethyl Acetate.[1]

    • Add warm Hexane (or Heptane) dropwise until cloudiness persists.

    • Cool slowly to room temperature, then to 4°C.

    • Seeding is critical: If no crystals form, scratch the glass or add a seed crystal of the pure enantiomer.[1]

Q: How do I separate the threo and erythro diastereomers? A: If your synthesis produced a mixture:

  • Crystallization: The threo form (1S,2S) is typically less soluble in water/ethanol mixtures than the erythro form.[1] Recrystallization from water (pH adjusted to 10-11) often precipitates the threo base.[1]

  • Chromatography: Use a C18 column with a buffered mobile phase (Ammonium Formate/Methanol).[1] The diastereomers separate well due to the difference in hydrogen bonding capabilities of the intramolecular OH---NH interaction.[1]

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization of (1S,2S)-2-Amino-1-phenylpropane-1,3-diol

Use this if your starting material has degraded or absorbed significant moisture.[1]

  • Preparation: Place 10.0 g of crude amino diol in a 250 mL round-bottom flask.

  • Dissolution: Add 30 mL of 2-Butanol (or Ethanol). Heat to 70°C with stirring until fully dissolved.

  • Filtration: If insoluble particles remain, filter hot through a pre-warmed sintered glass funnel.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours. Stirring should be gentle.[1]

  • Cooling: Once room temperature is reached, place the flask in an ice bath (0-5°C) for 1 hour.

  • Collection: Filter the white crystals under vacuum. Wash with 10 mL of cold 2-Butanol.[1]

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Recovery: 85-90%[1]

    • Target MP: 109-113°C[1][2][3][4]

Protocol 2: Analytical HPLC Method (Chiral Purity)

To verify enantiomeric excess (ee) and diastereomeric purity.

  • Column: Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm (Phenyl absorption)

  • Temperature: 25°C

  • Retention Times (Approx):

    • (1S,2S)-Isomer: ~12.5 min[1]

    • (1R,2R)-Isomer: ~15.2 min[1]

    • Note: Diastereomers (Erythro) will typically elute at significantly different times.[1]

Troubleshooting Logic Tree

Use this decision tree to diagnose low purity or yield issues.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Impurity Impurity / Low Purity Type->Impurity Yield Low Yield Type->Yield Check_NMR Check 1H NMR Impurity->Check_NMR Check_ML Check Mother Liquor Yield->Check_ML Double_Peaks Double Peaks? Check_NMR->Double_Peaks Single_Peak Broad/Messy? Check_NMR->Single_Peak Solubility Product in ML? Improve Precipitation Check_ML->Solubility Product Found Reaction Incomplete Rxn? Check Reagent Stoich Check_ML->Reaction Starting Material Found Rotamers Rotamers (Amide?) Run NMR at 50°C Double_Peaks->Rotamers Yes (Broad) Diast Diastereomers Recrystallize Double_Peaks->Diast Yes (Sharp)

Figure 2: Diagnostic logic for purity and yield issues.

References

  • Cannata, V., et al. (1999).[1] Process for the purification of an aminoalcohol. U.S. Patent 5,866,719.[1] Retrieved October 24, 2025, from [1]

  • Min, G. K., & Hernandez, D. (2013).[1] Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Beilstein Journal of Organic Chemistry, 9, 285–295.[1] Retrieved October 24, 2025, from [Link][1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of asymmetric synthesis, the chiral amino diol (2S)-2-Amino-1-phenylpropane-1,3-diol stands out as a pivotal precursor, particularly in the synthesis of chiral ligands and auxiliaries like 2-oxazolines.[1][2] Its efficacy is intrinsically tied to its absolute and relative stereochemistry. An incorrect diastereomer or enantiomer can lead to diminished yields, poor stereoselectivity, or entirely different reactivity in subsequent transformations. Therefore, unambiguous structural and stereochemical confirmation is not merely a procedural step but the very foundation upon which reliable and reproducible chemical innovation is built.

This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies for the complete structural elucidation of (2S)-2-Amino-1-phenylpropane-1,3-diol. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. We will explore how to leverage ¹H & ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) not only to confirm the desired connectivity but, crucially, to differentiate it from its key stereoisomeric alternatives.

Pillar 1: Nuclear Magnetic Resonance (NMR) - The Cornerstone of Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of (2S)-2-Amino-1-phenylpropane-1,3-diol in solution. Both ¹H and ¹³C NMR provide complementary information that, when synthesized, paints a complete picture of the molecule's atomic framework and stereochemistry.

¹H NMR Spectroscopy: Probing Proton Environments and Relationships

The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J-values). The key to confident assignment lies in understanding how the electronic environment and spatial relationships of the protons dictate these parameters.

Expected Spectral Features (in DMSO-d₆):

  • Aromatic Protons (H-Ar): A multiplet typically observed between δ 7.2-7.4 ppm, corresponding to the five protons of the monosubstituted phenyl ring.[1]

  • Benzylic Methine Proton (H-1): This proton, attached to the carbon bearing a hydroxyl group and the phenyl ring, is expected to appear as a doublet around δ 4.8 ppm. Its proximity to the deshielding phenyl group and oxygen atom shifts it downfield.

  • Amine-bearing Methine Proton (H-2): This proton, adjacent to the amine and hydroxymethyl groups, typically resonates as a multiplet around δ 3.1-3.3 ppm.[1]

  • Hydroxymethyl Protons (H-3): The two diastereotopic protons of the -CH₂OH group will appear as a multiplet, often around δ 3.5-3.7 ppm.

  • Exchangeable Protons (-NH₂ and -OH): The amine and two hydroxyl protons will appear as broad singlets. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent.

The Causality of Stereochemical Confirmation:

The most critical piece of information for confirming the threo (or anti) relative stereochemistry of the (1S,2S) isomer is the vicinal coupling constant (³J) between the H-1 and H-2 protons (³J₁﹐₂).

  • For the threo (anti) isomer (1S,2S) or (1R,2R): The dominant conformation places H-1 and H-2 in an anti-periplanar arrangement. According to the Karplus relationship, this orientation results in a small coupling constant , typically in the range of 3-5 Hz .

  • For the erythro (syn) isomer (1R,2S) or (1S,2R): The favored conformation leads to a gauche relationship between H-1 and H-2, resulting in a larger coupling constant , generally 7-9 Hz .

This difference in coupling constants is the definitive NMR signature that distinguishes the desired (1S,2S) product from its diastereomeric impurity.

cluster_workflow Spectroscopic Analysis Workflow start Sample of (2S)-2-Amino-1-phenylpropane-1,3-diol nmr NMR Analysis (¹H & ¹³C) start->nmr ir IR Analysis (ATR) start->ir ms MS Analysis (ESI) start->ms data_analysis Data Synthesis & Comparative Analysis nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: A validated workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it slows the exchange of -OH and -NH protons, sometimes allowing for their coupling to be observed.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. Ensure sufficient scans (typically 16-64) for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Collect the sample spectrum, typically co-adding 16-32 scans for a high-quality result.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (ESI Method)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard.

  • Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-300 Da).

  • Data Analysis: Identify the [M+H]⁺ ion and analyze any observed fragment ions or adducts.

References

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 28(1), 24-32. [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

  • Li, X., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]

  • Freire, F., et al. (2008). Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. Organic Letters, 10(14), 3025-3028. [Link]

  • PubChem. (S(R,R))-2-amino-1-phenylpropane-1,3-diol. National Center for Biotechnology Information. [Link]

  • PubChem. phenylalaninol, (S)-. National Center for Biotechnology Information. [Link]

  • PubChem. (2S)-2-Amino-1-phenylpropane-1,3-diol. National Center for Biotechnology Information. [Link]

  • ResearchGate. ATR-FTIR spectra of L-phenylalanine. ResearchGate. [Link]

Sources

Chiral HPLC and GC methods for determining the enantiomeric purity of (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stereochemical Context

(2S)-2-Amino-1-phenylpropane-1,3-diol (often referred to as phenyl serinol) is a critical chiral building block, particularly for the synthesis of chloramphenicol analogues and chiral oxazolines used in asymmetric catalysis.[1]

The Analytical Challenge: This molecule possesses two chiral centers (C1 and C2). While the "2S" designation fixes the amine center, the molecule exists as four stereoisomers:

  • (1S, 2S) and (1R, 2R) : The threo pair.

  • (1R, 2S) and (1S, 2R) : The erythro pair.

"Enantiomeric purity" in this context usually demands the separation of the target (1S, 2S) isomer from its enantiomer (1R, 2R) and potentially its diastereomers.

This guide compares the two dominant analytical strategies:

  • Direct Chiral HPLC: Utilizing Crown Ether or Polysaccharide stationary phases.

  • Derivatization-GC: Utilizing Cyclodextrin phases after acylation/silylation.[1]

Method A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Direct Analysis[1]

HPLC is preferred for process control and final quality assurance because it allows for the direct analysis of the amine salt without thermal stress or derivatization.

Primary Approach: Crown Ether Stationary Phases

For primary amines with a chiral center in the


-position (like C2 in this molecule), Crown Ether  columns are the most robust choice. They operate via a host-guest complexation mechanism between the ammonium ion (

) and the crown ether.[1]
  • Column: Daicel CROWNPAK CR(+) (or CR(-))

    • Mechanism:[1][2] The chiral crown ether (18-crown-6 derivative) forms a complex with the protonated primary amine.[1]

  • Mobile Phase: Aqueous Perchloric Acid (

    
    ), pH 1.0 – 2.0.[3][4]
    
    • Role: Ensures the amine is fully protonated to form the ammonium complex.

  • Organic Modifier: Methanol (0–15% v/v) can be added to reduce retention time for the hydrophobic phenyl group.

Performance Characteristics:

  • Resolution (

    
    ):  Typically > 2.0 for enantiomers.
    
  • Elution Order: On CR(+), the (S)-amine generally elutes second (depending on the specific interaction with the phenyl ring, verification with standards is required).

  • Advantages: No derivatization; handles aqueous samples; highly specific for primary amines.

Secondary Approach: Polysaccharide Columns (Normal Phase)

If the sample is in a non-aqueous matrix or requires preparative scale-up, polysaccharide columns are the alternative.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1).

    • Note: The basic modifier (Diethylamine) is crucial to suppress peak tailing of the free amine.

Method B: Gas Chromatography (GC)

The High-Resolution Alternative for Volatile Matrices[1]

GC is ideal when the sample is already in an organic solvent or when higher plate counts are needed to resolve minor impurities. However, the polar hydroxyl and amine groups must be derivatized to ensure volatility and prevent column adsorption.

Derivatization Protocol

Direct injection of the amino diol leads to severe tailing and thermal degradation. We utilize a double-derivatization strategy or a cyclic derivative formation.[1]

Recommended Reagent: Trifluoroacetic Anhydride (TFAA)[5]

  • Reaction: Converts

    
     to trifluoroacetamide and 
    
    
    
    to trifluoroacetate esters.[1]
  • Alternative: Cyclic oxazolidinone formation using Phosgene or CDI (more complex, but rigidifies the structure).

GC Conditions[1][5][6][7][8]
  • Column: Chirasil-Val or Beta-DEX (Permethylated

    
    -cyclodextrin).[1]
    
  • Carrier Gas: Helium or Hydrogen (constant flow).

  • Temperature Program: 100°C (1 min)

    
     10°C/min 
    
    
    
    220°C.

Comparative Analysis: HPLC vs. GC

The following table contrasts the two methodologies for a laboratory setting up a QC workflow.

FeatureMethod A: HPLC (Crownpak CR+)Method B: GC (Cyclodextrin)
Sample Prep Minimal (Dissolve in water/MeOH)Complex (Requires derivatization)
Analysis Time 20–30 mins15–25 mins (excluding prep)
Resolution (

)
Excellent for enantiomersSuperior for complex mixtures
Sensitivity (LOD) UV (~0.5 µg/mL)FID/MS (< 0.1 µg/mL)
Robustness High (pH stable)Moderate (Moisture sensitive derivatives)
Cost per Run Low (Aqueous solvents)Medium (Derivatization reagents)
Primary Use Case QC of final salt, Process monitoringTrace impurity analysis, complex matrices

Detailed Experimental Protocols

Protocol 1: HPLC Determination (Crownpak CR+)

Best for: Routine Purity Testing of the Hydrochloride Salt

  • Equipment: HPLC system with UV Detector (210 nm or 254 nm).

  • Column: Daicel CROWNPAK CR(+),

    
     mm, 5 µm.[4]
    
  • Mobile Phase Preparation:

    • Prepare aqueous

      
       at pH 1.5.
      
    • Mix 850 mL of pH 1.5 solution with 150 mL Methanol (85:15 v/v).

    • Warning: Perchloric acid is corrosive. Use proper PPE.[6]

  • Sample Prep: Dissolve 1.0 mg of (2S)-2-Amino-1-phenylpropane-1,3-diol in 1 mL of mobile phase.

  • Run Conditions:

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25°C (Cooling improves resolution if needed).

    • Injection: 5–10 µL.

  • Suitability Criteria: Resolution (

    
    ) between (2R) and (2S) peaks 
    
    
    
    .
Protocol 2: GC Determination (TFAA Derivatization)

Best for: Detecting trace enantiomeric impurities

  • Derivatization:

    • Place 1 mg of sample in a reaction vial.

    • Add 50 µL Ethyl Acetate and 50 µL TFAA (Trifluoroacetic anhydride).

    • Cap and heat at 60°C for 20 minutes.

    • Evaporate excess reagent under

      
       stream.
      
    • Reconstitute in 100 µL Ethyl Acetate.

  • GC Setup:

    • Column: Rt-βDEXsm (Restek) or equivalent (30 m

      
       0.25 mm).[7]
      
    • Injector: Split 1:50, 250°C.

    • Detector: FID at 280°C.

  • Gradient:

    • Initial: 120°C (Hold 1 min).

    • Ramp: 5°C/min to 200°C.

    • Final: 200°C (Hold 5 min).

Decision & Workflow Visualization

The following diagrams illustrate the logic for method selection and the chemical derivatization pathway required for GC analysis.

MethodSelection Start Start: Sample Analysis SampleType What is the Sample Matrix? Start->SampleType Aqueous Aqueous / Salt Form SampleType->Aqueous High Polarity Organic Organic Solvent / Free Base SampleType->Organic Low Polarity HPLC_Crown Method A: HPLC (Crownpak CR+) Direct Injection Aqueous->HPLC_Crown Preferred Trace Trace Impurity (<0.1%)? Organic->Trace HPLC_OD Method B: HPLC (Chiralcel OD-H) Normal Phase Trace->HPLC_OD No (Standard QC) Deriv Derivatization Required (TFAA or BSTFA) Trace->Deriv Yes (High Sensitivity) GC_Analysis Method C: GC (Chiral Cyclodextrin) Deriv->GC_Analysis

Figure 1: Decision Matrix for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.

GCDerivatization Substrate (2S)-2-Amino-1-phenylpropane-1,3-diol (Polar, Non-volatile) Process Reaction: 60°C, 20 min Acylation of -NH2 and -OH Substrate->Process Reagent Reagent: TFAA (Trifluoroacetic Anhydride) Reagent->Process Product Trifluoroacetyl Derivative (Volatile, GC-Compatible) Process->Product

Figure 2: Chemical derivatization workflow for Gas Chromatography analysis.

References

  • Daicel Chiral Technologies. (n.d.).[4] CROWNPAK® CR(+) / CR(-) Instruction Manual. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Amino-1-phenylpropane-1,3-diol Compound Summary. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

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A comparative review of different synthesis methods for (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Review of Synthesis Methods for (2S)-2-Amino-1-phenylpropane-1,3-diol

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. (2S)-2-Amino-1-phenylpropane-1,3-diol is a valuable chiral building block, and its efficient and stereocontrolled synthesis is of significant interest. This guide provides a comparative overview of prominent methods for the synthesis of this important compound, with a focus on stereoselective strategies. We will delve into biocatalytic methods, synthesis via aziridine intermediates, and the Sharpless asymmetric aminohydroxylation, presenting the underlying principles, experimental data, and a critical evaluation of each approach.

Introduction to (2S)-2-Amino-1-phenylpropane-1,3-diol

(2S)-2-Amino-1-phenylpropane-1,3-diol is a chiral amino diol with two stereocenters. Its specific stereochemistry makes it a valuable precursor in the synthesis of various biologically active molecules and chiral ligands. The presence of amino and hydroxyl functionalities in a defined spatial arrangement allows for the construction of complex molecular architectures with high stereocontrol.

Biocatalytic Synthesis via Transamination

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions.[1] For the synthesis of (2S)-2-Amino-1-phenylpropane-1,3-diol, ω-transaminases (ω-TAs) are particularly relevant. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate.[2]

Reaction Mechanism: Transaminase-Mediated Asymmetric Synthesis

The synthesis starts from the prochiral ketone, 1,3-dihydroxy-1-phenylpropan-2-one. An (S)-selective ω-transaminase transfers an amino group from an amine donor (e.g., isopropylamine) to the ketone, generating the desired (2S)-amino diol with high stereoselectivity. The pyridoxal 5'-phosphate (PLP) cofactor is essential for this transformation, acting as an intermediate carrier of the amino group. The high stereoselectivity of the enzyme ensures the formation of the (2S) enantiomer with high purity.[3]

G cluster_0 Biocatalytic Synthesis Ketone 1,3-Dihydroxy-1-phenylpropan-2-one Enzyme ω-Transaminase (S-selective) + PLP (cofactor) Ketone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme Product (2S)-2-Amino-1-phenylpropane-1,3-diol Enzyme->Product Byproduct Ketone Byproduct (e.g., Acetone) Enzyme->Byproduct

Caption: Biocatalytic synthesis of (2S)-2-Amino-1-phenylpropane-1,3-diol.

Experimental Protocol: Enzymatic Asymmetric Amination

The following is a representative protocol based on the use of ω-transaminase from Chromobacterium violaceum.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,3-dihydroxy-1-phenylpropan-2-one in a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8).

  • Reagent Addition: Add the amine donor (e.g., isopropylamine) in excess and the pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme Addition: Introduce the ω-transaminase (e.g., from Chromobacterium violaceum) to the reaction mixture. The enzyme can be used as a whole-cell lysate or as a purified and possibly immobilized enzyme.[4][5]

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (typically several hours to a day).

  • Work-up and Purification: After the reaction is complete (monitored by HPLC or GC), terminate the reaction by adding a quenching agent. Extract the product with an organic solvent and purify by column chromatography.

Performance and Considerations
  • Stereoselectivity: A key advantage of this method is the exceptional stereoselectivity. Studies have shown that the ω-transaminase from Chromobacterium violaceum produces (2S)-2-amino-1-phenyl-1,3-propanediols with an enantiomeric excess (ee) of >99%.[3]

  • Reaction Conditions: The reaction is performed in an aqueous medium under mild pH and temperature conditions, which is environmentally benign.[1]

  • Challenges: The practical application of this method on an industrial scale can be hampered by the stability of the enzyme and the need for efficient enzyme recovery and reuse.[4][6] The equilibrium of the reaction can also be a limiting factor, often requiring a large excess of the amine donor or removal of the ketone byproduct to drive the reaction to completion.[2]

Synthesis via Stereoselective Ring Opening of Aziridines

The synthesis of chiral amino alcohols from enantiomerically pure aziridines is a well-established and reliable method. The inherent strain of the three-membered ring makes aziridines susceptible to nucleophilic ring-opening reactions, which can proceed with high regio- and stereoselectivity.[7]

Reaction Mechanism: Aziridine Ring Opening

This strategy involves the synthesis of a suitable chiral aziridine precursor, such as (2S,3R)-2-(hydroxymethyl)-3-phenylaziridine. The subsequent ring-opening at the benzylic C3 position by a hydroxide nucleophile proceeds via an SN2 mechanism, leading to inversion of configuration at C3. However, for the synthesis of the target molecule, ring-opening at the C2 position is required. The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the reaction conditions.[8] For the synthesis of anti-2-amino-1-phenylpropan-1,3-diol, a trans-aziridine is used, and the ring is opened with an oxygen nucleophile.[9]

G cluster_1 Synthesis via Aziridine Ring Opening Aziridine trans-2-Phenyl-3-(hydroxymethyl)aziridine TransitionState S_N2 Transition State Aziridine->TransitionState Nucleophile H2O / Acid Catalyst (e.g., p-TsOH) Nucleophile->TransitionState Product anti-2-Amino-1-phenylpropane-1,3-diol TransitionState->Product

Caption: Synthesis of anti-2-amino-1-phenylpropane-1,3-diol via aziridine ring opening.

Experimental Protocol: Synthesis and Ring Opening of a Chiral Aziridine

The synthesis of the target molecule can be envisioned in two main stages: synthesis of the chiral aziridine and its subsequent ring-opening.

Part A: Synthesis of the Chiral Aziridine Precursor

A common route to chiral aziridines is from chiral amino alcohols. For instance, (1R,2S)-(-)-norephedrine can be converted to (2R,3S)-(-)-2-phenyl-3-methylaziridine in a two-step process involving chlorination with inversion of configuration, followed by intramolecular cyclization.[10][11] A similar strategy can be adapted for the synthesis of the required 2-(hydroxymethyl)-3-phenylaziridine.

Part B: Ring Opening of the Aziridine

The following is a general procedure for the ring-opening of a trans-2-aryl-3-(hydroxymethyl)aziridine to an anti-2-amino-1-arylpropan-1,3-diol.[9]

  • Dissolution: Dissolve the trans-2-phenyl-3-(hydroxymethyl)aziridine in a mixture of THF and water.

  • Acid Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), to the solution.

  • Heating: Heat the reaction mixture at a suitable temperature (e.g., 40°C) for several hours.

  • Neutralization and Extraction: After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like dichloromethane.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting amino diol by column chromatography.

Performance and Considerations
  • Stereocontrol: This method offers excellent control over the stereochemistry, as the stereocenters are set in the chiral aziridine precursor. The ring-opening reaction is typically stereospecific.

  • Versatility: The aziridine ring can be opened with a variety of nucleophiles, allowing for the synthesis of a range of derivatives.[7]

  • Multi-step Process: A significant drawback is that this is a multi-step synthesis, requiring the preparation and purification of the chiral aziridine intermediate, which can lower the overall yield.

Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of 1,2-amino alcohols from alkenes. This reaction introduces both a hydroxyl and an amino group across a double bond in a syn-selective manner.[12]

Reaction Mechanism: Osmium-Catalyzed Aminohydroxylation

The reaction utilizes a catalytic amount of an osmium source (e.g., K2OsO2(OH)4) and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)2PHAL or (DHQD)2PHAL) to induce enantioselectivity. A stoichiometric nitrogen source, such as a salt of an N-halosulfonamide, -amide, or -carbamate, provides the amino group. The proposed mechanism involves the formation of an osmium(VIII) imido species, which undergoes a [3+2] or [2+2] cycloaddition with the alkene to form an osmium(VI) azaglycolate intermediate. This intermediate is then hydrolyzed to release the amino alcohol product and regenerate the osmium catalyst.[12] The choice of the chiral ligand determines which face of the alkene is attacked, thus controlling the absolute stereochemistry of the product.[13]

G cluster_2 Sharpless Asymmetric Aminohydroxylation Alkene Cinnamyl Alcohol Derivative Intermediate Os(VI) Azaglycolate Intermediate Alkene->Intermediate Reagents K2OsO2(OH)4 (cat.) Chiral Ligand Nitrogen Source Reagents->Intermediate Product (2S)-2-Amino-1-phenylpropane-1,3-diol Intermediate->Product

Caption: Sharpless Asymmetric Aminohydroxylation for the synthesis of a 1,2-amino alcohol.

Experimental Protocol: Asymmetric Aminohydroxylation of a Cinnamyl Derivative

A plausible substrate for the synthesis of (2S)-2-Amino-1-phenylpropane-1,3-diol via this method would be a protected cinnamyl alcohol. The following is a generalized protocol.[12]

  • Reaction Mixture: In a suitable solvent system (e.g., a mixture of alcohol and water), combine the alkene substrate, the nitrogen source (e.g., a carbamate salt), and the chiral ligand.

  • Catalyst Addition: Add the osmium catalyst to the mixture.

  • Reaction Conditions: Stir the reaction at a controlled temperature (often room temperature or below) until the starting material is consumed.

  • Quenching and Work-up: Quench the reaction with a reducing agent (e.g., sodium sulfite). Extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry it, and remove the solvent. The crude product is then purified, often by chromatography. If a protecting group was used on the nitrogen, a subsequent deprotection step is required.

Performance and Considerations
  • Directness: This method allows for the direct conversion of an alkene to a chiral amino alcohol in a single step, which can be highly atom-economical.

  • Enantioselectivity: High enantioselectivities can often be achieved by selecting the appropriate chiral ligand.

  • Regioselectivity: A significant challenge with this reaction can be controlling the regioselectivity, i.e., which carbon of the double bond receives the amino group and which receives the hydroxyl group. The regioselectivity is influenced by the electronic and steric properties of the alkene substituents and the choice of ligand.[13]

  • Toxicity and Cost of Osmium: The use of osmium, a toxic and expensive heavy metal, is a major drawback, especially for large-scale industrial applications.

Comparative Analysis of Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantages
Biocatalytic (Transaminase) Asymmetric amination of a prochiral ketone.Extremely high enantioselectivity (>99% ee).[3] Mild, aqueous reaction conditions. Environmentally friendly ("green chemistry").[14]Enzyme stability and cost can be an issue for scale-up.[15] Reaction equilibrium may require optimization. Substrate scope may be limited by the enzyme.
Aziridine Ring Opening Stereospecific ring opening of a chiral aziridine precursor.Excellent control of stereochemistry. Versatile for creating various derivatives.Multi-step synthesis with potential for lower overall yield. Requires synthesis of an enantiopure aziridine precursor.
Sharpless Asymmetric Aminohydroxylation Direct syn-aminohydroxylation of an alkene.Direct and atom-economical. Capable of high enantioselectivity.Regioselectivity can be a major challenge.[13] Uses a toxic and expensive osmium catalyst. May require subsequent deprotection steps.

Conclusion

The synthesis of (2S)-2-Amino-1-phenylpropane-1,3-diol can be achieved through several stereoselective methods, each with its own set of advantages and challenges.

  • Biocatalytic synthesis using transaminases stands out for its exceptional enantioselectivity and environmentally benign reaction conditions. While challenges in enzyme stability and process optimization for industrial scale exist, ongoing advancements in protein engineering and biocatalyst immobilization are making this approach increasingly viable.[4][5]

  • The synthesis via aziridine ring opening offers a robust and predictable way to control stereochemistry. Although it is a multi-step process, its reliability makes it a valuable method, particularly for laboratory-scale synthesis where high purity and defined stereochemistry are paramount.

  • The Sharpless Asymmetric Aminohydroxylation provides a direct route from alkenes to amino alcohols. However, the issues of regioselectivity and the use of a toxic, expensive catalyst may limit its practical application, especially in pharmaceutical manufacturing where cost and safety are major concerns.

The choice of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale of production, cost considerations, and the importance of process sustainability. For applications demanding the highest enantiopurity and a green manufacturing profile, the biocatalytic approach is highly promising. For situations requiring absolute stereochemical control and where a multi-step synthesis is acceptable, the aziridine route is a strong contender.

References

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  • Bayer, T., & Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications.
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  • Stereoselectivity of an ??-transaminase-mediated amination of 1,3-dihydroxy-1-phenylpropane-2-one. (2025). ResearchGate. Available at: [Link]

  • Development of enzymatic synthesis of chiral cyclic amines. (2023). Nagoya University.
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  • Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs.
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Structural and functional comparison of (2S)-2-Amino-1-phenylpropane-1,3-diol and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural and Functional Landscape of (2S)-2-Amino-1-phenylpropane-1,3-diol and its Analogs

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Amino-1-phenylpropane-1,3-diol is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry.[1][2] Its stereochemically defined structure, featuring a phenyl ring, a primary amine, and two hydroxyl groups, makes it a valuable precursor for the synthesis of various pharmaceutical agents, including the antibiotic chloramphenicol and chiral 2-oxazolines.[1][3] The biological activity of molecules derived from this scaffold is often critically dependent on their stereochemistry, highlighting the importance of enantioselective and diastereoselective synthesis.[1]

This guide provides a comprehensive structural and functional comparison of (2S)-2-Amino-1-phenylpropane-1,3-diol and its analogs. By exploring the structure-activity relationships (SAR) within this chemical class, we aim to provide researchers with the foundational knowledge to design and synthesize novel compounds with tailored pharmacological profiles. The principles of SAR are fundamental in medicinal chemistry, allowing for the systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties.[4]

Structural Analysis: The Core Scaffold and its Modifications

The core structure of (2S)-2-Amino-1-phenylpropane-1,3-diol, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, possesses several key features that are amenable to chemical modification.[1] Understanding these features is crucial for designing analogs with altered functions.

Core Structural Features:

  • Phenyl Ring: The aromatic ring provides a scaffold for substitutions that can influence lipophilicity, electronic properties, and interactions with biological targets.

  • Propanediol Backbone: The three-carbon chain with two hydroxyl groups offers specific stereochemical arrangements and opportunities for hydrogen bonding.

  • Amino Group: The primary amine at the C2 position is a key functional group for both biological activity and further chemical derivatization.

  • Chiral Centers: The molecule contains two chiral centers (C1 and C2), giving rise to four possible stereoisomers. The specific (1S,2S) or (2S) configuration is often essential for biological recognition.[1][5]

Analogs of (2S)-2-Amino-1-phenylpropane-1,3-diol are typically generated by modifying one or more of these structural features. These modifications can be broadly categorized as follows:

  • Phenyl Ring Substitutions: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring.

  • N-Substitutions: Alkylation, acylation, or incorporation of the amino group into a heterocyclic system.

  • O-Substitutions: Etherification or esterification of one or both hydroxyl groups.

  • Backbone Modifications: Alterations to the carbon chain, such as homologation or the introduction of conformational constraints.

SAR_Map cluster_core Core Structure: (2S)-2-Amino-1-phenylpropane-1,3-diol cluster_modifications Points of Modification for Analogs Core C6H5-CH(OH)-CH(NH2)-CH2OH Phenyl Phenyl Ring (Substitutions: X, R, OR) Core->Phenyl Modify Aromatic Ring Amino Amino Group (N-Alkylation, N-Acylation) Core->Amino Modify Amine Hydroxyl Hydroxyl Groups (O-Alkylation, O-Acylation) Core->Hydroxyl Modify Alcohols Backbone Propane Backbone (Chain length, Cyclization) Core->Backbone Modify Carbon Chain protocol_workflow start Start prep Prepare Reagents (Compounds, Radioligand, Membranes) start->prep setup Set up 96-well Plate (Total, NSB, Competition) prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Harvest & Wash (Separate Bound/Free Ligand) incubate->harvest count Scintillation Counting (Quantify Bound Radioactivity) harvest->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

(2S)-2-Amino-1-phenylpropane-1,3-diol and its analogs represent a rich chemical space with diverse and tunable pharmacological activities. The structure-activity relationships within this class demonstrate the profound impact of subtle chemical modifications—from stereochemistry to substitutions on the phenyl ring—on biological function. While the parent compound is a valuable chiral building block, its analogs have found applications ranging from sympathomimetics to potent immunosuppressants.

The systematic exploration of this scaffold, guided by the principles of medicinal chemistry and enabled by robust screening assays, continues to be a promising avenue for the discovery of novel therapeutic agents. Future research may focus on developing analogs with improved selectivity, reduced off-target effects, and novel mechanisms of action, further expanding the therapeutic potential of this versatile chemical family.

References

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Safety Operating Guide

Operational Disposal Guide: (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

Chemical Identity: (2S)-2-Amino-1-phenylpropane-1,3-diol CAS Registry Number: 28143-91-1 (Specific to (1S,2S) isomer; applicable to stereoisomers) Primary Hazard: Skin/Eye Irritant, Respiratory Irritant (Amine functionality). Disposal Method: High-temperature incineration via approved hazardous waste contractor. Critical Constraint: STRICT SEGREGATION FROM OXIDIZERS. This compound contains both amine and alcohol functional groups, making it a high-energy fuel source that can react violently with strong oxidizing agents (e.g., nitric acid, perchlorates).

Technical Hazard Analysis (The "Why" Behind the Protocol)

To ensure safety, one must understand the molecular behavior of the waste. This compound is not merely "chemical waste"; it is a bifunctional nucleophile .

  • The Amine Risk (C2-NH₂): The primary amine is basic and nucleophilic. It will react exothermically with acids, acid chlorides, and anhydrides. If mixed with nitrosating agents (nitrites), it can form carcinogenic nitrosamines.

  • The Diol Risk (C1-OH, C3-OH): The hydroxyl groups increase water solubility but also provide sites for oxidation.

  • The Self-Validating Hazard: If this waste is accidentally added to a drum containing strong oxidizers, the phenyl ring and alkyl backbone provide fuel, while the amine lowers the activation energy for oxidation. The result is a rapid temperature spike (exotherm) followed by potential drum failure.

Quantitative Hazard Data
PropertyValueOperational Implication
GHS Signal Word WARNING Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.
Flash Point >110°C (Predicted)Combustible but not Flammable. Safe for standard organic waste streams.
Water Solubility SolubleDo not discharge to sewer. High mobility in aquatic environments.
Incompatibilities Oxidizers, Acids, Acid ChloridesSegregate from Waste Stream "Corrosive-Acid" and "Oxidizer".[1]

The Self-Validating Disposal Protocol

This protocol uses a "Gatekeeper System" —a series of logical checks that must pass before the chemical leaves your bench. This prevents downstream accidents.

Phase 1: Waste Stream Characterization (The Logic Gate)

Before moving the flask, perform the "O-A-H Check" :

  • O (Oxidizers): Is the receiving container free of oxidizers?

    • Validation: Verify the waste drum label does NOT have a yellow "Oxidizer" diamond.

  • A (Acids): Is the receiving container neutral or basic?

    • Validation: If the drum contains strong mineral acids, STOP . Amines + Acids = Heat. Use a separate "Basic/Amine" organic stream.

  • H (Halogens): Does your facility require segregation of halogenated vs. non-halogenated solvents?

    • Validation: This compound is Non-Halogenated . Dispose in the "Non-Halogenated Organic" drum to reduce disposal costs, unless mixed with chloroform/DCM during extraction.

Phase 2: Bench-Level Packaging

Objective: Transform the research sample into a transport-safe waste unit.

  • Solid Waste (Old samples, contaminated solids):

    • Place the solid material in a clear, sealable polyethylene bag.

    • Double-bag to prevent leakage of fine powders.

    • Label the inner bag with the full chemical name: (2S)-2-Amino-1-phenylpropane-1,3-diol.

    • Why: Clear bags allow waste technicians to visually inspect for reaction/discoloration without opening.

  • Liquid Waste (Mother liquors, reaction mixtures):

    • Ensure the pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate before bottling.

    • Why: Prevents gas generation (CO₂) or heat buildup inside the waste drum.

    • Solvent carrier: Compatible with Methanol, Ethanol, or Acetone.

Phase 3: Final Disposal (The Hand-off)

Workflow:

  • Transport sealed waste to the Satellite Accumulation Area (SAA).

  • Log the waste into the facility tracking system (e.g., "Non-Regulated Organic Chemical" or "Hazardous Waste - Irritant").

  • Critical Step: If pouring liquid waste into a bulking drum, ground the drum to prevent static discharge, even though the flashpoint is high.

Visual Decision Logic

The following diagram illustrates the decision process for segregating this specific amino-diol.

DisposalLogic Start Waste: (2S)-2-Amino-1-phenylpropane-1,3-diol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid Solution StateCheck->Liquid Dissolved SolidPack Double Bag (Polyethylene) Label: 'Toxic/Irritant Solid' Solid->SolidPack ContamCheck Is it mixed with Halogenated Solvents? (DCM, Chloroform?) Liquid->ContamCheck Halo Halogenated Organic Waste (Specific Incineration) ContamCheck->Halo Yes OxidizerCheck CRITICAL: Check Receiving Drum for Oxidizers ContamCheck->OxidizerCheck No NonHalo Non-Halogenated Organic Waste (High BTU Incineration) OxidizerCheck->NonHalo Safe (No Oxidizers) OxidizerCheck->Halo Safe (No Oxidizers)

Figure 1: Decision tree for the segregation of amino-diol waste streams to prevent incompatibility incidents.

Emergency Contingencies

Scenario: Benchtop Spill (Solid Powder)

  • Isolate: Alert nearby personnel. Don PPE (Nitrile gloves, safety glasses, N95 dust mask if powder is fine).

  • Contain: Cover spill with wet paper towels to prevent dust generation.

  • Clean: Scoop up material. Wipe area with weak acid (e.g., dilute acetic acid) to solubilize and neutralize the amine residue, followed by water.

  • Dispose: Place all cleanup materials in a hazardous waste bag.

Scenario: Skin Contact

  • Flush: Immediately wash with soap and water for 15 minutes. The amine nature makes it "sticky" to skin lipids; soap is essential.

  • Assess: If redness (erythema) persists, seek medical attention. Provide the SDS to the physician.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 119881, (1S,2S)-2-amino-1-phenylpropane-1,3-diol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Management: Chemical Incompatibility Guide. Retrieved from [Link]

Sources

Personal protective equipment for handling (2S)-2-Amino-1-phenylpropane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Card

(2S)-2-Amino-1-phenylpropane-1,3-diol (often referred to as the "Chloramphenicol Base" or related chiral intermediate) presents specific hazards related to mucous membrane irritation and potential respiratory sensitization. While often classified as an Irritant (Category 2) , its amine functionality dictates a higher standard of care for eye protection than simple organic solids.

Emergency Quick-Reference
Scenario Immediate Action
Eye Contact CRITICAL: Rinse immediately with water for 15+ mins. Lift eyelids. Seek medical attention. (Amine bases can cause insidious damage).
Skin Contact Brush off dry powder first. Wash with soap/water for 15 mins. Remove contaminated clothing.[1][2][3][4]
Inhalation Move to fresh air.[1][2][3][4][5][6] If breathing is difficult, administer oxygen (trained personnel only).
Spill (< 10g) Dampen with wet paper towel (to prevent dust), wipe up, and place in a sealed bag.

Chemical Profile & Hazard Identification

Understanding the "Why" behind the safety protocols:

  • Chemical Nature: This is a chiral amino-diol. The amine group (

    
    ) confers basicity, making it reactive toward acids and potentially corrosive to sensitive tissues like the eyes. The phenyl ring adds lipophilicity, aiding skin absorption relative to smaller amino alcohols.
    
  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[2][4]

    • Eye Irritation: Category 2A (H319) - Treat as potential Cat 1 for safety margins.

    • STOT-SE: Category 3 (H335) - Respiratory Irritation.

PropertyData
CAS Number 28143-91-1 (Generic/Isomer specific may vary, e.g., 1S,2S)
Molecular Formula

Physical State White to off-white crystalline solid
Melting Point 109–113 °C
Solubility Soluble in alcohols, dilute acids; sparingly soluble in water.[7]

Personal Protective Equipment (PPE) Matrix

We do not use a "one size fits all" approach. PPE is scaled based on the energy and quantity of the operation.

PPE Decision Logic

The following diagram illustrates the required PPE based on operational scale.

PPE_Decision_Tree Start Operation Assessment SmallScale Analytical/Small Scale (< 1g, Closed Vials) Start->SmallScale PrepScale Preparative Scale (> 1g, Open Handling) Start->PrepScale Solution Solution Handling (Dissolved in Solvents) Start->Solution PPE_Level1 LEVEL 1: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat SmallScale->PPE_Level1 Low Dust Risk PPE_Level2 LEVEL 2: Double Nitrile Gloves Chemical Goggles N95 Respirator (if outside hood) PrepScale->PPE_Level2 High Dust Risk PPE_Level3 LEVEL 3: Splash Goggles + Face Shield Chem-Resistant Apron Butyl/Viton Gloves (Solvent dependent) Solution->PPE_Level3 Splash Risk

Figure 1: Risk-based PPE selection logic.[2][5] Level 2 is the standard baseline for most synthesis labs.

Detailed PPE Specifications
  • Gloves:

    • Standard: Nitrile (0.11 mm minimum thickness).

    • Reasoning: Amines can permeate latex. Nitrile offers superior resistance to the basic nature of the compound.

    • Protocol: Change gloves immediately if contaminated. Do not re-use.

  • Eye Protection:

    • Standard: Chemical Safety Goggles (tight-fitting).

    • Why not just glasses? Fine dust from crystalline solids can bypass side-shields of safety glasses. When handling the powder, goggles are mandatory to prevent corneal irritation.

  • Respiratory:

    • Primary Control: Handle strictly within a certified Fume Hood.

    • Secondary: If weighing outside a hood is unavoidable, use a P95/N95 particulate respirator .

Operational Handling Protocols

A. Weighing & Transfer

Objective: Prevent dust generation and static discharge.

  • Static Control: This solid is prone to static charge. Use an antistatic gun or ionizer bar if available.

  • Containment: Weigh inside a fume hood. If the balance is draft-sensitive, use a "balance enclosure" or reduce sash height to minimum working level.

  • Transfer: Use a disposable antistatic weighing boat. Do not use metal spatulas if the compound is being transferred into an acid (exothermic risk), though generally stainless steel is compatible.

B. Solubilization

Objective: Safe dissolution without splashing.

  • Solvent Choice: Typically dissolved in Methanol, Ethanol, or dilute HCl.

  • Addition Order: Add the solid to the solvent , not solvent to solid. This reduces the risk of a "puff" of dust being ejected by the liquid stream.

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking of closed containers which can pressurize if an exotherm occurs (e.g., mixing with acid).

C. Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, keeping the reaction under Nitrogen/Argon prevents oxidation of the amine group, preserving purity.

  • Temperature Control: Monitor internal temperature when reacting with acyl chlorides or anhydrides; the amine acylation is exothermic.

Waste Disposal & Decontamination

Self-Validating Disposal System: Never assume the drain is safe. This compound is an organic amine and must be treated as hazardous chemical waste.

Waste StreamHandling Protocol
Solid Waste Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant". Do not mix with oxidizers.
Liquid Waste (Aqueous) Adjust pH to neutral (pH 6-8) before disposal into "Aqueous Organic" waste streams.
Liquid Waste (Organic) Segregate into "Non-Halogenated Organic" waste (unless halogenated solvents were used).
Contaminated Sharps Dispose of needles/syringes used with this compound in rigid sharps containers.

Decontamination of Surfaces:

  • Dry Clean: Wipe powder with a dry paper towel first.

  • Wet Clean: Clean surface with a 5% Acetic Acid solution (or vinegar) followed by soap and water.

    • Why Acid? The acid protonates the amine, making it a water-soluble salt (ammonium species) that is much easier to wipe away than the free base.

Emergency Response Workflows

Spill Response Logic

The following Graphviz diagram outlines the step-by-step response to a laboratory spill.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If >100g or Aerosolized) Assess->Evacuate High Risk PPE_Don Don PPE: Double Gloves, Goggles, Resp Protection Assess->PPE_Don Low Risk Report Report Incident to EHS Evacuate->Report Contain Containment: Cover with wet pad (Prevent Dust) PPE_Don->Contain Clean Clean Up: Scoop -> Bag -> Acid Wash Surface Contain->Clean Clean->Report

Figure 2: Operational workflow for spill containment and remediation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119881, (1S,2S)-2-amino-1-phenylpropane-1,3-diol. Retrieved February 20, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.